molecular formula C7H9NO2S B1583361 N-Methylbenzenesulfonamide CAS No. 5183-78-8

N-Methylbenzenesulfonamide

Cat. No.: B1583361
CAS No.: 5183-78-8
M. Wt: 171.22 g/mol
InChI Key: SVDVKEBISAOWJT-UHFFFAOYSA-N
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Description

N-Methylbenzenesulfonamide (CAS 5183-78-8) is an organic sulfur compound with the molecular formula C7H9NO2S and a molecular weight of 171.21 g/mol. This compound is widely utilized as a versatile chemical intermediate and building block in industrial and laboratory research settings . In scientific research, N-alkylated sulfonamide motifs, such as the one in this compound, are of significant interest. The process of N-methylation is a fundamental strategy in medicinal chemistry and drug development, particularly in the optimization of peptide-based therapeutics. Backbone N-methylation is a recognized method for enhancing the pharmacokinetic properties of peptides, leading to improved metabolic stability and increased membrane permeability . As a readily available N-methylated building block, this compound provides researchers with a valuable tool for synthetic and methodological studies in these areas. Specifications: This product has a listed purity of 97% . Handling and Storage: Store in a cool, dry place and keep the container tightly closed. The product is stable under recommended storage conditions but should be kept away from strong oxidizing agents . Important Note: This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbenzenesulfonamide
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InChI

InChI=1S/C7H9NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDVKEBISAOWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID0063731
Record name N-Methylbenzenesulfonamide
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Molecular Weight

171.22 g/mol
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CAS No.

5183-78-8
Record name N-Methylbenzenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to N-Methylbenzenesulfonamide: IUPAC Name, Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylbenzenesulfonamide, a chemical compound of interest in organic synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance within the broader class of sulfonamides.

Chemical Identity and Structure

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₉NO₂S[1]

  • CAS Number: 5183-78-8[1]

  • Canonical SMILES: CNS(=O)(=O)C1=CC=CC=C1[1]

  • InChIKey: SVDVKEBISAOWJT-UHFFFAOYSA-N[1]

The structure of this compound consists of a benzene (B151609) ring bonded to a sulfonamide group, where the nitrogen atom of the sulfonamide is substituted with a methyl group.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. While experimental data is limited, computed values provide useful estimates for research and experimental design.

PropertyValueSource
Molecular Weight 171.22 g/mol PubChem[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in waterThermo Scientific Alfa Aesar[2]
LogP (Computed) 0.9PubChem[1]
Topological Polar Surface Area (TPSA) 45.8 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary amine. The following protocol is adapted from a general procedure for the synthesis of related sulfonamide compounds.[3]

Reaction: Benzenesulfonyl chloride + Methylamine (B109427) → this compound

Materials:

  • Benzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water)

  • Pyridine (B92270) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzenesulfonyl chloride (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of methylamine (1.1 equivalents).

  • Add the methylamine solution dropwise to the cooled benzenesulfonyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[4] The following is a general protocol that can be optimized for specific instrumentation and applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mass spectrometry compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water with acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min (typical)

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 10-20 µL

  • Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product BSC Benzenesulfonyl Chloride Reaction Reaction in DCM with Pyridine BSC->Reaction MA Methylamine MA->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

General Mechanism of Action for Sulfonamides

While the specific biological activity of this compound is not well-documented, it belongs to the sulfonamide class of compounds, many of which are known for their antimicrobial properties. The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5]

Sulfonamide_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid DHPS->DHF Enzymatic conversion THF Tetrahydrofolic Acid (Essential for DNA synthesis) DHF->THF Sulfonamide Sulfonamide Drug (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: General mechanism of action for antibacterial sulfonamides.

Applications in Drug Development

This compound serves as a valuable building block in organic synthesis. The sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents. While this specific compound may not have direct therapeutic applications, its derivatives could be explored for various biological activities. For instance, many sulfonamide-containing molecules have been investigated as antibacterial, anticancer, and anti-inflammatory agents.[5] The structural simplicity of this compound makes it an attractive starting material for the synthesis of more complex molecules for drug discovery and development.

References

An In-depth Technical Guide to N-Methylbenzenesulfonamide (CAS 5183-78-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzenesulfonamide, with the CAS number 5183-78-8, is a chemical compound belonging to the sulfonamide class. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential, yet largely uninvestigated, role in drug discovery and development. While the broader class of benzenesulfonamides is well-known for a variety of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects, specific data for the N-methyl derivative remains limited. This document aims to consolidate the available information and provide a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

This compound is a simple sulfonamide derivative characterized by a methyl group attached to the nitrogen atom of the benzenesulfonamide (B165840) core. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 5183-78-8[1]
Molecular Formula C₇H₉NO₂S[1]
Molecular Weight 171.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms Benzenesulfonamide, N-methyl-; N-(Phenylsulfonyl)methanamine[1]
Appearance White to off-white solid
Purity >98% (commercially available)

Note: Some physical properties such as melting point and solubility in various solvents are not consistently reported in the literature for this specific compound and may require experimental determination.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzenesulfonyl chloride

  • Methylamine (B109427) (e.g., 40% in water or as a gas)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)

  • A suitable base (e.g., Pyridine (B92270), Triethylamine, or aqueous Sodium Hydroxide)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1 equivalent) in an appropriate anhydrous solvent such as THF or DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (1.1 to 1.5 equivalents) and a base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) to the cooled solution of benzenesulfonyl chloride via the dropping funnel. If using aqueous methylamine, an aqueous base like sodium hydroxide (B78521) can be used in a two-phase system.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base and amine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (ethanol is often a good choice for sulfonamides) to the flask.[3]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[4]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[5]

  • To maximize yield, the flask can be placed in an ice bath for a short period.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Spectral Data

Data Type Expected Features
¹H NMR Signals corresponding to the aromatic protons of the benzene (B151609) ring and a singlet for the N-methyl protons.
¹³C NMR Signals corresponding to the carbon atoms of the benzene ring and a signal for the N-methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).

Reference spectra for this compound can be found in databases such as PubChem.[1]

Potential Applications in Drug Discovery

The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The biological activity of these compounds is often attributed to their ability to mimic the tetrahedral transition state of enzymatic reactions, particularly those involving carbonic anhydrases.[6][7]

Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[6] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6][7] While N-substituted sulfonamides can exhibit competitive inhibition of CAs, their potency is often lower than their primary sulfonamide counterparts.[8] The specific inhibitory activity of this compound against various CA isoforms has not been extensively reported and represents a key area for future investigation.

Anticancer and Antimicrobial Activity

The sulfonamide moiety is a key structural feature in many anticancer and antimicrobial drugs.[9][10][11][12][13][14][15] The mechanism of action for their anticancer effects can be diverse, including the inhibition of enzymes crucial for tumor growth and angiogenesis.[10][13] Similarly, their antimicrobial properties often stem from the inhibition of essential metabolic pathways in bacteria.[11][15] Given these precedents, this compound could be a valuable starting point for the development of novel therapeutic agents in these areas.

Signaling Pathways and Logical Relationships

While no specific signaling pathways have been definitively associated with this compound, based on the known activities of the broader benzenesulfonamide class, several potential pathways could be modulated.

Synthesis Workflow

The synthesis of this compound follows a straightforward nucleophilic substitution reaction.

Synthesis_Workflow reagent1 Benzenesulfonyl Chloride intermediate Reaction Mixture reagent1->intermediate reagent2 Methylamine reagent2->intermediate base Base (e.g., Pyridine) base->intermediate solvent Solvent (e.g., THF) solvent->intermediate product This compound intermediate->product Reaction & Workup

Caption: General workflow for the synthesis of this compound.

Potential Biological Action as a Carbonic Anhydrase Inhibitor

As a potential carbonic anhydrase inhibitor, this compound could interfere with pH regulation and ion transport, processes that are often dysregulated in cancer.

CA_Inhibition_Pathway compound This compound ca_enzyme Carbonic Anhydrase (CA) compound->ca_enzyme Inhibits reaction CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ca_enzyme->reaction Catalyzes cancer_processes Tumor Proliferation, Metastasis, Angiogenesis ca_enzyme->cancer_processes Upregulation in Some Cancers ph_regulation Intracellular & Extracellular pH Regulation reaction->ph_regulation Maintains ph_regulation->cancer_processes Dysregulation Promotes

Caption: Hypothetical signaling pathway of carbonic anhydrase inhibition.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in numerous biologically active molecules. While specific research on this particular derivative is sparse, its structural relationship to a well-established class of therapeutic agents suggests significant potential for further investigation. This guide provides the necessary foundational information, including detailed experimental protocols and an overview of potential biological activities, to encourage and facilitate future research into the therapeutic applications of this compound. Further studies are warranted to elucidate its specific biological targets, mechanisms of action, and its potential role in modulating key signaling pathways relevant to human diseases.

References

A Comprehensive Technical Guide to the Physical Properties of N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of N-Methylbenzenesulfonamide (CAS No. 5183-78-8). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties

This compound is a chemical intermediate with the molecular formula C₇H₉NO₂S.[1] Its physical characteristics are crucial for its handling, application, and integration into various chemical processes.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsNotes
Molecular Weight 171.21 g/mol [1]
Melting Point 31°C
Boiling Point 165-170°C@ 30 Torr
Density 1.255g/cm³at 25 °C (lit.)
Flash Point 125.6°C
Refractive Index 1.538
Water Solubility Soluble[2]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[3][4][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: By heating a small sample of the liquid and observing the temperature at which it boils, this characteristic property can be determined. For small quantities, a micro-boiling point determination method is often employed.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • A few drops of this compound are placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer.

  • The assembly is heated in a Thiele tube or an aluminum block.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7][8][9]

Density Determination

Density is the mass of a substance per unit volume.

Principle: The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25°C).

  • The pycnometer is removed from the bath, carefully dried on the outside, and its mass is weighed.

  • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.[10][11]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Principle: A qualitative assessment of solubility is often performed by observing the dissolution of a small amount of solute in a given solvent.

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer or stirring rod

  • Solvent (e.g., deionized water)

Procedure:

  • A small, measured amount of this compound (e.g., 10-20 mg) is placed in a test tube.

  • A small volume of the solvent (e.g., 1 mL of water) is added.

  • The mixture is agitated vigorously using a vortex mixer or by stirring.

  • Observations are made to see if the solid dissolves completely.

  • If the solid dissolves, it is recorded as soluble in that solvent. If it does not, it is recorded as insoluble or sparingly soluble. For a more quantitative analysis, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is reached.[2][12]

Visualizations

The following diagrams illustrate the relationships between the compound's identification and its physical properties, as well as a general workflow for their determination.

This compound: Identity and Physical Properties cluster_identity Compound Identity cluster_properties Physical Properties CAS: 5183-78-8 CAS: 5183-78-8 Formula: C7H9NO2S Formula: C7H9NO2S MW: 171.21 g/mol MW: 171.21 g/mol Melting Point Melting Point Boiling Point Boiling Point Density Density Solubility Solubility This compound This compound This compound->CAS: 5183-78-8 This compound->Formula: C7H9NO2S This compound->MW: 171.21 g/mol This compound->Melting Point This compound->Boiling Point This compound->Density This compound->Solubility

Caption: Relationship between this compound's identity and its key physical properties.

General Workflow for Physical Property Determination Sample Preparation Sample Preparation Instrument Setup & Calibration Instrument Setup & Calibration Sample Preparation->Instrument Setup & Calibration Measurement Measurement Instrument Setup & Calibration->Measurement Data Recording Data Recording Measurement->Data Recording Analysis & Reporting Analysis & Reporting Data Recording->Analysis & Reporting

Caption: A generalized workflow for the experimental determination of physical properties.

References

N-Methylbenzenesulfonamide: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of N-Methylbenzenesulfonamide, with a focus on its melting and boiling points. This document also outlines standardized experimental protocols for the determination of these critical physical constants, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties

This compound (CAS No. 5183-78-8), a benzenesulfonamide (B165840) derivative, presents as a white or colorless to light yellow powder, lump, or clear liquid. It is recognized for its utility as an intermediate in various industrial applications. An accurate understanding of its physical properties is paramount for its handling, application, and in the development of new synthetic pathways.

Data Summary

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is reported at a reduced pressure.

Physical PropertyValueConditions
Melting Point 31 °CAtmospheric Pressure
Boiling Point 165-170 °C30 Torr

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following sections detail generalized, yet widely accepted, methodologies for these measurements.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is ground to a fine powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: A fresh capillary tube is prepared. The apparatus is heated rapidly to a temperature about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure compound should have a sharp melting range of 1-2 °C.

Boiling Point Determination: Thiele Tube Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

  • Assembly: The test tube is attached to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube, which is filled with a high-boiling point liquid like mineral oil. The thermometer bulb and sample should be positioned below the side arm of the Thiele tube.

  • Heating: The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

  • Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

cluster_0 Compound Acquisition and Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Verification cluster_3 Conclusion A Obtain this compound Sample B Dry and Purify Sample A->B C Determine Melting Point (Capillary Method) B->C D Determine Boiling Point (Thiele Tube Method) B->D E Record Melting and Boiling Ranges C->E D->E F Compare with Literature Values E->F G Assess Purity based on Melting Point Range F->G H Final Characterization Report G->H

Workflow for Physical Characterization of a Chemical Compound.

An In-Depth Technical Guide to the Solubility of N-Methylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-Methylbenzenesulfonamide in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This guide provides the available qualitative information, presents quantitative solubility data for structurally analogous sulfonamide compounds to offer a comparative framework, and details established experimental protocols for the precise determination of solubility. Furthermore, this document includes visualizations of the experimental workflow for solubility determination and a general synthetic pathway for N-substituted benzenesulfonamides to support researchers in their laboratory work.

Introduction to this compound and its Solubility

Quantitative Solubility Data

As of the date of this publication, specific experimental data on the solubility of this compound in a range of common organic solvents could not be located in the reviewed literature. To provide a useful reference for formulation development and experimental design, the following tables summarize the quantitative solubility of structurally similar and parent sulfonamide compounds.

Disclaimer: The data presented below is for structurally related compounds and should be used only as a comparative guide to estimate the potential solubility behavior of this compound. Experimental verification is essential for accurate results.

Table 1: Solubility of p-Toluenesulfonamide (CAS: 70-55-3) in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water253.2

Data sourced from SIDS INITIAL ASSESSMENT PROFILE for p-Toluenesulfonamide.

Table 2: Solubility of Methanesulfonamide (B31651) (CAS: 3144-09-0) in Various Solvents

SolventTemperature (°C)Mole Fraction Solubility (x * 10²)
1,4-Dioxane452.619
Acetone451.630
Ethyl Acetate451.471
Acetonitrile450.5048
Methanol450.3888
Ethanol450.3391
n-Propanol450.3133
Toluene450.2737
Isopropanol450.2574
Cyclohexane450.02238

Data adapted from a comprehensive study on methanesulfonamide solubility.

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

The equilibrium solubility of this compound can be reliably determined using the saturation shake-flask method, which is considered a gold standard in the pharmaceutical industry. This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. The filter should be pre-conditioned with the solvent to prevent loss of the analyte due to adsorption.

  • Quantification: Determine the concentration of this compound in the filtered sample using a validated analytical method.

    • Gravimetric Analysis: Accurately weigh the vial containing the filtered aliquot. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling/decomposition point). Weigh the vial again to determine the mass of the dried solute. The solubility can then be expressed as g/100g of solvent or other relevant units.

    • Chromatographic Analysis (HPLC): Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the HPLC instrument. Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis). Quantify the concentration by comparing the peak area of the sample to a standard calibration curve.

3.3. Data Calculation

  • For Gravimetric Analysis:

    • Mass of solute = (Mass of vial with dried residue) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial with solution) - (Mass of vial with dried residue)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

  • For Chromatographic Analysis:

    • Determine the concentration (e.g., in mg/mL) from the calibration curve.

    • Account for the dilution factor to calculate the concentration in the original saturated solution.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume/mass of solvent prep1->prep2 equil1 Seal and place in shaker bath at constant T prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 equil3 Allow excess solid to settle equil2->equil3 ana1 Withdraw supernatant with syringe equil3->ana1 ana2 Filter through 0.45 µm syringe filter ana1->ana2 ana3 Quantify concentration (HPLC or Gravimetric) ana2->ana3 ana4 Calculate Solubility ana3->ana4

Caption: Experimental workflow for solubility determination.

G reagent1 Benzenesulfonyl Chloride product This compound reagent1->product Nucleophilic Substitution reagent2 Methylamine (CH3NH2) reagent2->product solvent Base / Solvent (e.g., Pyridine, DCM) solvent->product

Caption: General synthesis of this compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide equips researchers with the necessary tools to address this gap. By utilizing the provided comparative data for structurally similar compounds and implementing the detailed experimental protocol for the shake-flask method, scientists and drug development professionals can generate reliable and accurate solubility profiles. Such data is indispensable for the rational design of formulations, optimization of synthetic routes, and advancement of research involving this important sulfonamide compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Methylbenzenesulfonamide. Due to the absence of a publicly available, definitive 1H NMR dataset for this compound, the quantitative data presented in this guide is a well-reasoned estimation based on spectral data from closely related analogous compounds. This guide offers a comprehensive overview, including a detailed experimental protocol for acquiring such a spectrum and a visualization of the molecule's structure and proton relationships.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the N-methyl group. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield.

Table 1: Predicted 1H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2, H-6 (ortho)7.85 - 7.95Doublet of doublets (dd) or Multiplet (m)Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz2H
H-3, H-5 (meta)7.50 - 7.60Multiplet (m)Jortho ≈ 7-9 Hz, Jpara ≈ 0.5-1 Hz2H
H-4 (para)7.60 - 7.70Multiplet (m)-1H
N-CH32.60 - 2.80Singlet (s)-3H
N-H4.50 - 5.50Broad Singlet (br s)-1H

Note: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Tune the probe to the 1H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds is generally sufficient.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

Visualization of Molecular Structure and Proton Environment

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the different proton environments, which give rise to the distinct signals in the 1H NMR spectrum.

Caption: Molecular structure and proton assignments of this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of N-Methylbenzenesulfonamide. As a fundamental analytical technique, 13C NMR spectroscopy is crucial for the structural elucidation and purity assessment of this and related compounds in drug discovery and development. This document outlines predicted chemical shifts, a detailed experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Predicted 13C NMR Chemical Shifts

Based on the analysis of benzenesulfonamide (B165840) and its N-substituted derivatives, the following table summarizes the predicted 13C NMR chemical shifts for this compound in common deuterated solvents like CDCl₃ and DMSO-d₆. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomAssignmentPredicted Chemical Shift (CDCl₃)Predicted Chemical Shift (DMSO-d₆)
C1C-S (ipso)138 - 142139 - 143
C2, C6C-H (ortho)126 - 128127 - 129
C3, C5C-H (meta)128 - 130129 - 131
C4C-H (para)132 - 134133 - 135
CH₃N-CH₃28 - 3229 - 33

Note: These predictions are based on data from related benzenesulfonamide derivatives and general principles of 13C NMR spectroscopy.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak.[1]

NMR Spectrometer Setup and Data Acquisition

The following parameters are suitable for a typical modern NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals are captured.

  • Transmitter Frequency Offset (O1p): Centered around 100-120 ppm.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations of quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

  • Pulse Width (P1): A 30° or 45° pulse is commonly used to reduce the overall experiment time.

  • Decoupling: Broadband proton decoupling (e.g., cpd or waltz16) should be applied during acquisition to produce a spectrum with single lines for each carbon.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm) or TMS (0 ppm) if used.[1]

  • Peak Picking and Integration: Identify all peaks and integrate their areas. While integration in proton-decoupled ¹³C NMR is not always strictly quantitative due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide an estimate of the relative number of carbons.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of a 13C NMR spectrum of a compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_report Reporting A Compound Purification B Solvent Selection (e.g., CDCl3, DMSO-d6) A->B C Dissolution & Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Set Up Acquisition Parameters (SW, NS, D1, etc.) E->F G Acquire 13C NMR Data (FID) F->G H Fourier Transformation G->H I Phase and Baseline Correction H->I J Chemical Shift Referencing I->J K Peak Picking and Assignment J->K L Structural Elucidation K->L M Purity Assessment K->M N Data Archiving and Reporting L->N M->N

Caption: Workflow for 13C NMR analysis of this compound.

Signaling Pathways and Drug Development Context

This compound itself is not a widely recognized therapeutic agent with well-defined signaling pathway interactions. However, the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs. These include carbonic anhydrase inhibitors (e.g., acetazolamide), diuretics (e.g., hydrochlorothiazide), and some anticancer agents. The specific biological activity of a benzenesulfonamide derivative is determined by the nature of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen.

For drug development professionals, the 13C NMR data of this compound and its analogues are critical for:

  • Structural Verification: Confirming the identity and structure of newly synthesized compounds.

  • Purity Analysis: Detecting and quantifying impurities, which is a regulatory requirement.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving the benzenesulfonamide moiety.

  • SAR Studies: Correlating changes in the chemical structure (and hence the 13C NMR spectrum) with biological activity to build structure-activity relationships.

The logical workflow for utilizing 13C NMR in a drug development context is depicted in the following diagram.

drug_development_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization cluster_preclinical Preclinical Development A Synthesis of Benzenesulfonamide Analogs B 13C NMR Analysis for Structural Verification & Purity A->B C In vitro/In vivo Assays B->C D Identification of 'Hit' Compounds C->D E Correlate 13C NMR Data with Biological Activity D->E F Design and Synthesize New Analogs E->F G Iterative Optimization F->G G->A H Selection of Drug Candidate G->H I Scale-up Synthesis and QC using 13C NMR H->I

Caption: Role of 13C NMR in a drug development workflow.

This guide provides a foundational understanding of the 13C NMR spectroscopy of this compound, offering valuable insights for researchers and professionals in the field of drug development. The provided protocols and workflows can be adapted for the analysis of other benzenesulfonamide derivatives.

References

An In-depth Technical Guide to the FT-IR Analysis of N-Methylbenzenesulfonamide Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a pivotal analytical technique for the characterization of N-Methylbenzenesulfonamide. It details the interpretation of its infrared spectrum, outlines experimental protocols, and presents a structured analysis of its core functional groups.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical method used to identify functional groups within a molecule.[1] The technique operates by passing infrared radiation through a sample; specific frequencies are absorbed by the molecule's bonds, causing them to vibrate (stretch, bend, or rock).[1] The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the compound's chemical structure.

This compound (C₇H₉NO₂S) is an organic compound featuring a sulfonamide functional group.[2] This class of compounds is significant in medicinal and pharmaceutical chemistry.[3] FT-IR analysis is crucial for confirming the presence of the key sulfonamide moiety, the benzene (B151609) ring, and the N-methyl group, thereby verifying the compound's identity and purity.

Molecular Structure and Key Functional Groups

The structure of this compound consists of a central sulfonamide group (-SO₂NH-) attached to a benzene ring and a methyl group linked to the nitrogen atom. The primary functional groups that yield characteristic signals in an FT-IR spectrum are:

  • Sulfonyl Group (SO₂): Produces strong, distinct stretching vibrations.

  • N-H Group (secondary amine): Exhibits characteristic stretching and bending vibrations.

  • Aromatic Ring (Benzene): Shows C-H stretching and C=C ring stretching and bending vibrations.

  • C-N and S-N Bonds: Associated with stretching vibrations.

  • Methyl Group (CH₃): Displays characteristic C-H stretching and bending modes.

FT-IR Spectrum Analysis and Data Interpretation

The infrared spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational frequencies of its functional groups. The typical wavenumber ranges for these groups, as reported for sulfonamide derivatives, are summarized below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityReference
N-H Stretching3200 - 3300Medium[4]
Aromatic C-H Stretching3000 - 3120Weak to Medium[3]
Aliphatic C-H (in CH₃) Asymmetric/Symmetric Stretching2915 - 2970 / 2845 - 2880Medium
SO₂ Asymmetric Stretching1315 - 1370Strong[4][5]
SO₂ Symmetric Stretching1119 - 1181Strong[4][5]
Aromatic C=C Ring Stretching1430 - 1600Medium[3]
N-H Bending1550 - 1640Medium[5]
S-N Stretching875 - 935Medium[6]
SO₂ Scissoring/Wagging500 - 600Medium[3][6]

Key Interpretive Points:

  • Sulfonyl (SO₂) Group: The most identifiable feature of a sulfonamide spectrum is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the SO₂ group. These typically appear in the regions of 1370-1315 cm⁻¹ and 1181-1119 cm⁻¹, respectively.[5]

  • N-H Group: A single, medium-intensity peak around 3200-3300 cm⁻¹ is indicative of the N-H stretching vibration in the secondary sulfonamide.[4] The weakening of this bond can sometimes be observed as a shift to a lower frequency (red-shift) from the computed wavenumber.[7]

  • Aromatic System: Aromatic C-H stretching vibrations are typically seen as weaker bands just above 3000 cm⁻¹.[3] In-plane C=C stretching vibrations of the phenyl ring produce a series of medium-intensity bands in the 1430-1600 cm⁻¹ region.[3]

  • S-N Stretching: The stretching vibration of the S-N bond is expected in the 875-935 cm⁻¹ range.[6]

Experimental Protocols for FT-IR Analysis

Accurate spectral data acquisition is contingent on proper sample preparation. For a solid compound like this compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.

Method 1: Potassium Bromide (KBr) Pellet Technique

This method involves dispersing the solid sample within a matrix of dry, IR-transparent potassium bromide.[8]

  • Materials: this compound, IR-grade KBr powder (oven-dried at ~105°C to remove moisture), agate mortar and pestle, pellet-pressing die, hydraulic press.[9]

  • Protocol:

    • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[8] The recommended sample-to-KBr ratio is between 0.2% and 1%.[10]

    • Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained. The particle size should ideally be less than the wavelength of the IR radiation (1 to 2 microns) to minimize light scattering.[10]

    • Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8]

    • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Data Acquisition: First, run a background scan with an empty sample compartment to account for atmospheric H₂O and CO₂.[1] Then, run the sample scan. Set the resolution to 4 or 8 cm⁻¹ and accumulate 16 to 100 scans over the wavenumber range of 4000-400 cm⁻¹.[1][3]

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a rapid alternative that requires minimal sample preparation.[8]

  • Materials: this compound, spatula, FT-IR spectrometer with an ATR accessory.

  • Protocol:

    • Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal surface, ensuring complete coverage.[1]

    • Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum.[8]

    • Data Acquisition: Collect the sample spectrum using similar instrument settings as the KBr method (4000-400 cm⁻¹ range, 4-8 cm⁻¹ resolution).

    • Cleaning: After analysis, remove the sample and thoroughly clean the crystal surface with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft tissue.[1]

Visualization of Experimental Workflow

The logical flow from sample handling to final data interpretation can be visualized to clarify the process for researchers.

FT_IR_Analysis_Workflow FT-IR Analysis Workflow for this compound cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Interpretation Sample This compound (Solid Powder) Method_Choice Select Method Sample->Method_Choice KBr KBr Pellet Method: Grind sample with KBr and press into pellet. Method_Choice->KBr Solid ATR ATR Method: Place powder directly on ATR crystal. Method_Choice->ATR Solid/Powder Background Record Background Spectrum (Empty Instrument / Clean Crystal) KBr->Background ATR->Background Sample_Scan Record Sample Spectrum (4000-400 cm⁻¹) Background->Sample_Scan Processing Fourier Transform & Background Correction Sample_Scan->Processing Interpretation Identify Characteristic Peaks: SO₂, N-H, Aromatic C-H, C=C Processing->Interpretation Report Final Report: Peak Table & Structural Confirmation Interpretation->Report

Caption: Workflow for FT-IR Analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of N-Methylbenzenesulfonamide, a key moiety in medicinal chemistry. Understanding its fragmentation patterns under various ionization techniques is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the primary fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), presents quantitative data, and provides detailed experimental protocols.

Core Concepts in the Mass Spectrometry of this compound

This compound (C₇H₉NO₂S), with a molecular weight of 171.22 g/mol , exhibits characteristic fragmentation patterns upon ionization in a mass spectrometer. The primary sites of bond cleavage are the sulfonamide S-N and C-S bonds, leading to a series of diagnostic fragment ions. The fragmentation is influenced by the ionization technique employed, with Electron Ionization (EI) typically inducing more extensive fragmentation than the softer Electrospray Ionization (ESI) method.

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound undergoes significant fragmentation. The initial event is the formation of a molecular ion (M⁺•) at m/z 171. This high-energy species then fragments through several pathways, primarily involving the cleavage of the S-N and C-S bonds. Common fragmentation patterns for sulfonamides under EI include the loss of the alkyl group, the entire sulfonyl group, or rearrangements leading to stable carbocations.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 172 for this compound. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a more controlled fragmentation pattern compared to EI. The collision-induced dissociation (CID) of the [M+H]⁺ ion primarily involves the cleavage of the S-N bond and the loss of small neutral molecules like SO₂. The fragmentation of protonated N-alkyl-p-toluenesulfonamides, a related class of compounds, has been shown to proceed via two main pathways: elimination of the amine to form a sulfonyl cation or elimination of an alkene to form the protonated toluenesulfonamide.

Quantitative Fragmentation Data

The following tables summarize the key fragment ions observed for this compound under different mass spectrometric conditions.

Electron Ionization (GC-MS) Fragmentation Data

The data presented below is derived from the NIST Mass Spectrometry Data Center.

m/zProposed IonRelative Abundance
171[M]⁺• (Molecular Ion)Moderate
156[M - CH₃]⁺Low
141[C₆H₅SO₂]⁺High
106[M - SO₂ - H]⁺Moderate
92[C₆H₅NH]⁺•Low
77[C₆H₅]⁺High (Often Base Peak)
65[C₅H₅]⁺Moderate
51[C₄H₃]⁺Moderate
Proposed Electrospray Ionization (ESI-MS/MS) Fragmentation Data

This table presents the expected major fragment ions from the collision-induced dissociation of the protonated molecule [M+H]⁺ at m/z 172. The relative abundances are estimations based on the fragmentation of similar sulfonamides.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructureExpected Relative Abundance
172157CH₃[C₆H₅SO₂NH₂]⁺Low
172141NH₂CH₃[C₆H₅SO₂]⁺High
172107SO₂[C₆H₅NHCH₃]⁺High
17294SO₂NH[C₆H₅CH₃]⁺•Moderate
17277SO₂NHCH₃[C₆H₅]⁺Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducible mass spectrometric analysis. Below are representative protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.

  • Sample Preparation : Samples are typically dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Method :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

    • Injection Mode : Splitless injection.

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization source.

  • Sample Preparation : Samples are dissolved in a solvent compatible with the mobile phase, typically a mixture of acetonitrile (B52724) and water.

  • LC Method :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • MS/MS Method :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Collision Gas : Argon.

    • Collision Energy : Optimized for each transition, typically in the range of 10-30 eV.

    • MRM Transitions :

      • 172 → 141

      • 172 → 107

      • 172 → 77

Visualizing Fragmentation Pathways

The following diagrams illustrate the logical relationships in the fragmentation of this compound.

EI_Fragmentation M This compound (m/z 171) F156 [M - CH₃]⁺ (m/z 156) M->F156 - •CH₃ F141 [C₆H₅SO₂]⁺ (m/z 141) M->F141 - •NHCH₃ F106 [M - SO₂ - H]⁺ (m/z 106) M->F106 - SO₂ - H• F92 [C₆H₅NH]⁺• (m/z 92) M->F92 Rearrangement F77 [C₆H₅]⁺ (m/z 77) F141->F77 - SO₂ F65 [C₅H₅]⁺ (m/z 65) F77->F65 - C₂H₂

Caption: Electron Ionization (EI) fragmentation pathway of this compound.

ESI_Fragmentation MH Protonated this compound [M+H]⁺ (m/z 172) F157 [C₆H₅SO₂NH₂]⁺ (m/z 157) MH->F157 - CH₃ F141 [C₆H₅SO₂]⁺ (m/z 141) MH->F141 - NH₂CH₃ F107 [C₆H₅NHCH₃]⁺ (m/z 107) MH->F107 - SO₂ F77 [C₆H₅]⁺ (m/z 77) F141->F77 - SO₂

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. The distinct fragmentation patterns observed under EI and ESI conditions offer complementary information for the structural elucidation and quantification of this compound. The provided experimental protocols serve as a starting point for method development, and the visualized fragmentation pathways offer a clear conceptual framework for data interpretation. Researchers, scientists, and drug development professionals can leverage this information to enhance their analytical workflows and gain deeper insights into the behavior of this compound in various experimental settings.

An In-depth Technical Guide to N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the molecular properties of N-Methylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the CAS number 5183-78-8.[1][2] Its fundamental molecular attributes are summarized below.

PropertyValueSource
Molecular Formula C7H9NO2SPubChem[3], CymitQuimica[1], Sigma-Aldrich, TCI[2]
Molecular Weight 171.22 g/mol PubChem[3]
Alternate Molecular Weight 171.21 g/mol CymitQuimica[1], TCI[2]
Alternate Molecular Weight 171.219 g/mol Sigma-Aldrich
IUPAC Name This compoundPubChem[3]
Synonyms Benzenesulfonyl-N-methylamideTCI[2]

Logical Relationship of Chemical Information

The following diagram illustrates the connection between the chemical name and its associated molecular properties.

A This compound B Molecular Formula C7H9NO2S A->B has C Molecular Weight ~171.22 g/mol A->C has

Relationship between this compound and its core molecular properties.

References

N-methyl-benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-methyl-benzenesulfonamide, a key organic compound. It details its chemical properties, synonyms, and established experimental protocols. Furthermore, it visualizes a general synthesis workflow and illustrates the well-established mechanism of action for the broader benzenesulfonamide (B165840) class of molecules in a key biological context relevant to drug discovery.

Chemical Identity and Properties

N-methyl-benzenesulfonamide is a chemical compound belonging to the sulfonamide group. It is characterized by a methyl group attached to the nitrogen atom of a benzenesulfonamide core.

Synonyms and Identifiers

The compound is known by several names in scientific literature and chemical databases:

  • Benzenesulfonamide, N-methyl-

  • Benzenesulfonyl-N-methylamide

  • N-(Phenylsulfonyl)methanamine

  • AI3-03812

Physicochemical Data

The quantitative properties of N-methyl-benzenesulfonamide are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource
CAS Number 5183-78-8[1]
Molecular Formula C₇H₉NO₂S[1]
Molecular Weight 171.22 g/mol [1]
Appearance White to off-white powder or crystalsGeneral Knowledge
Purity (Typical) >98.0% (GC)General Knowledge
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[2]
SMILES C1=CC=C(C=C1)S(=O)(=O)NC[1]
InChIKey AMHLLNETSFSAI-UHFFFAOYSA-N[1]
Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of N-methyl-benzenesulfonamide. Datasets are publicly available through various chemical databases.[1]

  • ¹H NMR: Spectra available.[1]

  • ¹³C NMR: Spectra available.[1]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Data available from the NIST Mass Spectrometry Data Center.[1]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Spectra available.[1]

Experimental Protocols

The following sections detail a representative protocol for the synthesis and purification of N-methyl-benzenesulfonamide, based on standard procedures for sulfonamide formation.[3][4]

Synthesis of N-methyl-benzenesulfonamide

This protocol describes the reaction of benzenesulfonyl chloride with methylamine (B109427) in the presence of a base to yield the target compound.

Materials:

  • Benzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or gas)

  • Pyridine (B92270) or an aqueous base (e.g., NaOH, K₂CO₃)[3]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[5]

Procedure:

  • Dissolve benzenesulfonyl chloride in the chosen organic solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer, and cool the mixture in an ice bath (0 °C).

  • In a separate flask, prepare a solution of methylamine and the base (e.g., pyridine in DCM, or an aqueous solution of NaOH).

  • Add the methylamine solution dropwise to the stirred, cooled solution of benzenesulfonyl chloride over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by adding water. If the reaction mixture is basic, acidify it with dilute HCl to a neutral or slightly acidic pH.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2x) and brine (1x).[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.[5]

Purification

The crude N-methyl-benzenesulfonamide can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

  • Silica (B1680970) Gel Flash Column Chromatography: If impurities are present, dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure compound.[5]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, which are crucial in a research and development context.

Synthesis and Purification Workflow

The following diagram outlines the key steps involved in the laboratory synthesis and purification of N-methyl-benzenesulfonamide.

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification A 1. Dissolve Benzenesulfonyl Chloride in Solvent (0°C) B 2. Add Methylamine + Base (Dropwise) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Water & Acidify C->D E 5. Extract with Organic Solvent D->E F 6. Wash with Water & Brine E->F G 7. Dry & Concentrate F->G H 8. Recrystallization or Column Chromatography G->H I Pure N-methyl-benzenesulfonamide H->I

General workflow for synthesis and purification.
Mechanism of Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a cornerstone of a major class of enzyme inhibitors targeting Carbonic Anhydrases (CAs). These enzymes play critical roles in physiological pH regulation and CO₂ transport. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers.[6][7] The mechanism involves the sulfonamide's primary amine or mono-substituted amine group coordinating to the catalytic zinc ion in the enzyme's active site.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Benzenesulfonamide Inhibitor cluster_interaction Binding Interaction ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 sulfonamide -SO₂NHR ZN->sulfonamide Coordination Bond (Inhibition) interaction_label Sulfonamide anion (R-SO₂NH⁻) coordinates to the Zn²⁺ ion, displacing the catalytic water/hydroxide.

Mechanism of carbonic anhydrase inhibition.

References

The Dawn of a New Era in Medicine: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the seminal discoveries that led to the development of benzenesulfonamides, the first class of synthetic antimicrobial agents. It delves into the historical context, key scientific breakthroughs, and the fundamental experimental work that established their therapeutic importance. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed look at the origins of modern chemotherapy.

A Historical Timeline: From "Magic Bullets" to Clinical Realities

The journey to the discovery of benzenesulfonamides was not a singular event but rather a culmination of visionary concepts and meticulous scientific investigation.

At the turn of the 20th century, German physician and scientist Paul Ehrlich laid the theoretical groundwork for chemotherapy. He envisioned "magic bullets" – chemical agents that could selectively target and destroy pathogenic microbes without harming the host.[1][2][3] His work, which earned him the Nobel Prize in 1908, introduced the revolutionary concepts of chemoreceptors and the relationship between chemical structure and pharmacological activity, setting the stage for the systematic search for antimicrobial drugs.[1][4]

The first tangible breakthrough came in the early 1930s at the Bayer laboratories of IG Farben in Germany. A research team led by physician and bacteriologist Gerhard Domagk was systematically screening newly synthesized dyes for antibacterial properties.[5][6] In 1932, they discovered that a red azo dye named Prontosil rubrum was remarkably effective in curing streptococcal infections in mice.[5][7] Domagk's rigorous in vivo testing demonstrated that Prontosil could save mice from lethal doses of Streptococcus pyogenes.[8] He famously and successfully administered the drug to his own daughter, who was suffering from a severe streptococcal infection.[6][9][10] Domagk's findings were published in 1935, and he was awarded the Nobel Prize in Physiology or Medicine in 1939 for this discovery.[9][11]

Following Domagk's publication, a team at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël , made a pivotal discovery in 1935. They demonstrated that Prontosil itself was not the active antibacterial agent in vivo. Instead, it was metabolized in the body into a simpler, colorless compound: para-aminobenzenesulfonamide , more commonly known as sulfanilamide (B372717) .[12][13][14] This discovery was crucial as sulfanilamide had been first synthesized in 1906, though its antibacterial properties had gone unnoticed.[15][16] This finding opened the floodgates for the synthesis and testing of thousands of sulfanilamide derivatives, leading to the development of a wide range of sulfonamide drugs with improved efficacy and broader spectrums of activity.[17]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Benzenesulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[11][18][19] This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid (vitamin B9).[19][20] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment.[21] Folic acid is an essential precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[11][19]

The mechanism of action is based on the structural similarity between sulfanilamide and the natural substrate of DHPS, para-aminobenzoic acid (PABA) .[19] Due to this resemblance, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydropteroate, a crucial intermediate in the folic acid pathway.[11][19] This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.[19] Humans are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[19]

Folic_Acid_Synthesis_Pathway cluster_bacterium Bacterial Cell GTP GTP Pteridine_precursor Pteridine Precursor GTP->Pteridine_precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides Sulfonamides Benzenesulfonamides Sulfonamides->DHPS Competitive Inhibition Domagk_Experiment_Workflow start Start infect Infect mice with lethal dose of Streptococcus pyogenes start->infect divide Divide mice into two groups infect->divide treat Administer oral Prontosil divide->treat Treatment Group no_treat No treatment (Control) divide->no_treat Control Group observe Observe survival over several days treat->observe no_treat->observe end End observe->end

References

Methodological & Application

synthesis of N-Methylbenzenesulfonamide from benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N-Methylbenzenesulfonamide

Introduction

This compound is an organic compound belonging to the sulfonamide class. Sulfonamides are a significant group of compounds in medicinal chemistry and are present in various drugs. The synthesis of this compound is a fundamental reaction in organic chemistry, typically achieved by the reaction of benzenesulfonyl chloride with methylamine (B109427). This document provides a detailed protocol for this synthesis, tailored for researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis of this compound from benzenesulfonyl chloride and methylamine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by adding a base to the reaction mixture to drive the reaction to completion. This type of reaction is the basis for the Hinsberg test, a chemical test used to distinguish between primary, secondary, and tertiary amines.[1][2][3][4]

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents

  • Benzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water)

  • Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 5 M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzenesulfonyl chloride in a suitable organic solvent like dichloromethane or tetrahydrofuran.[5][6] Cool the flask in an ice bath to 0-5 °C.

  • Amine Addition: Slowly add methylamine solution dropwise to the stirred solution of benzenesulfonyl chloride. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.

  • Base Addition: Following the addition of methylamine, add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, dropwise.[1][5] The base neutralizes the hydrochloric acid formed during the reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously for a specified period (e.g., 12-24 hours) to ensure the reaction goes to completion.[5][6]

  • Work-up:

    • After the reaction is complete, acidify the mixture by adding 5 M HCl.[5][6]

    • Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, dilute the mixture with dichloromethane.

    • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[5][6]

    • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[5][6]

  • Drying and Solvent Removal: Combine all organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

ParameterValueNotes
Benzenesulfonyl Chloride1.0 eqThe limiting reagent.
Methylamine1.1 - 1.2 eqA slight excess is used to ensure complete reaction of the sulfonyl chloride.
Base (e.g., NaOH, K₂CO₃)1.1 - 1.2 eqUsed to neutralize the HCl byproduct.[5]
Solvent5 - 10 mL per gram of sulfonyl chlorideDichloromethane or THF are common choices.[5][6]
Reaction Temperature0 °C to Room TemperatureInitial addition is cooled, followed by reaction at ambient temperature.
Reaction Time12 - 24 hoursMonitored by Thin Layer Chromatography (TLC) for completion.[5]
Expected Yield >90%High yields are often achievable under these conditions.[7]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve Benzenesulfonyl Chloride in Solvent add_amine Add Methylamine Solution (0-5 °C) start->add_amine add_base Add Aqueous Base add_amine->add_base react Stir at Room Temperature (12-24h) add_base->react acidify Acidify with HCl react->acidify Reaction Complete extract Extract with Organic Solvent acidify->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify end_product This compound purify->end_product Final Product

Caption: Workflow for the synthesis of this compound.

Reaction Pathway Diagram

ReactionPathway BSC Benzenesulfonyl Chloride NMSA This compound BSC->NMSA plus1 + plus1->NMSA MA Methylamine MA->NMSA plus2 + HCl HCl NMSA->HCl Salt Salt (e.g., NaCl) + H₂O HCl->Salt Base Base (e.g., NaOH) Base->Salt

Caption: Reaction scheme for this compound synthesis.

References

Application Notes and Protocols: N-Methylation of Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylation of benzenesulfonamide (B165840) and its derivatives is a critical transformation in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. Modification of the sulfonamide nitrogen through alkylation can significantly impact the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This document provides detailed protocols and mechanistic insights into the N-methylation of benzenesulfonamide, a foundational reaction for the synthesis of diverse compound libraries.

Reaction Mechanism: Nucleophilic Substitution

The primary mechanism for the N-methylation of benzenesulfonamide is a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into two key steps:

  • Deprotonation: The hydrogen atom on the sulfonamide nitrogen is weakly acidic. In the presence of a base, this proton is abstracted to form a resonance-stabilized sulfonamide anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom.

  • Nucleophilic Attack: The resulting sulfonamide anion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This attack displaces the leaving group (e.g., iodide) and forms the N-methylated product.

Some reactions, particularly with highly stable carbocation intermediates like benzyl (B1604629) groups, may proceed through an SN1-like mechanism.[1] However, for simple methylation, the SN2 pathway is predominant.

experimental_workflow Figure 2: General Experimental Workflow setup Reaction Setup (Sulfonamide, Base, Solvent) deprotonation Anion Formation (Stirring) setup->deprotonation addition Add Methylating Agent deprotonation->addition reaction Reaction Progress (Stirring, Heating, TLC Monitoring) addition->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Characterization (NMR, MS, m.p.) purification->analysis PTC_Cycle Figure 3: Phase-Transfer Catalysis Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase sulfonamide PhSO₂NH₂ anion [PhSO₂NH]⁻ sulfonamide->anion + OH⁻ anion->sulfonamide + H₂O quat_anion Q⁺[PhSO₂NH]⁻ anion->quat_anion + Q⁺X⁻ base NaOH product PhSO₂NHCH₃ quat_x_org Q⁺X⁻ product->quat_x_org + I⁻ me_i CH₃I quat_anion->product + CH₃I quat_x Q⁺X⁻ quat_x_org->quat_x Phase Transfer

References

Application Notes and Protocols for the Laboratory Scale Synthesis of N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylbenzenesulfonamide is a key intermediate in organic synthesis and medicinal chemistry. Sulfonamide derivatives are a significant class of compounds with a wide range of biological activities, including antibacterial, antitumor, and antithyroid properties.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the reaction of benzenesulfonyl chloride with methylamine (B109427). The procedure is based on established methods for the synthesis of analogous sulfonamides.[1][2][3]

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of this compound from benzenesulfonyl chloride and an aqueous solution of methylamine.

Materials and Reagents:

  • Benzenesulfonyl chloride

  • Methylamine (40% in water)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5 M

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzenesulfonyl chloride in dichloromethane. Cool the flask in an ice bath.

  • Amine Addition: Slowly add a 40% aqueous solution of methylamine dropwise to the stirred solution of benzenesulfonyl chloride over a period of 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 24 hours.[2]

  • Work-up:

    • Acidify the reaction mixture with 5 M HCl.

    • Transfer the mixture to a separatory funnel and add dichloromethane.

    • Wash the organic layer sequentially with water and then with brine.[2]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[2]

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from ethanol to yield pure this compound.[2][3]

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as NMR and IR to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its physical properties.

ParameterValueReference/Notes
Reactants
Benzenesulfonyl chloride1.0 equivalent
Methylamine (40% aq.)1.1 - 1.2 equivalentsA slight excess of the amine is typically used.
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time24 hours[2]
Product Information
Product NameThis compound
Molecular FormulaC₇H₉NO₂S[4]
Molecular Weight171.22 g/mol [4]
Expected Yield70-90%Based on analogous reactions.[2]
AppearanceWhite to off-white solid
Melting Point78-80 °CLiterature value.
Safety Information
HazardsHarmful if swallowed, causes skin and eye irritation.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

SynthesisWorkflow start Start reagents Dissolve Benzenesulfonyl Chloride in DCM start->reagents cooling Cool to 0°C (Ice Bath) reagents->cooling addition Slowly Add Aqueous Methylamine cooling->addition reaction Stir at Room Temperature for 24h addition->reaction workup Acidify with HCl & Extract with DCM reaction->workup washing Wash with Water & Brine workup->washing drying Dry with Na2SO4 & Filter washing->drying evaporation Evaporate Solvent (Rotary Evaporator) drying->evaporation purification Recrystallize from Ethanol evaporation->purification product Pure N-Methyl- benzenesulfonamide purification->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of N-Methylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of N-Methylbenzenesulfonamide via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. Due to the absence of specific quantitative solubility data for this compound in the literature, this protocol emphasizes a preliminary solvent screening to identify an optimal solvent or solvent system. General procedures for single-solvent and mixed-solvent recrystallization are described, along with troubleshooting guidance for common issues.

Introduction

This compound is a sulfonamide derivative with applications in organic synthesis and potentially in the development of new pharmaceutical agents. As with most synthesized chemical compounds, purification is a critical step to ensure the removal of by-products and unreacted starting materials. Recrystallization is a powerful and widely used method for obtaining high-purity crystalline solids.[1] The underlying principle is the higher solubility of a solid in a hot solvent compared to a cold solvent.[2] Upon slow cooling of a saturated hot solution, the desired compound selectively crystallizes, leaving impurities dissolved in the mother liquor.[1] The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[3] An ideal solvent will dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.[3] For sulfonamides, which contain both polar and non-polar functionalities, polar organic solvents or mixtures with water are often effective.[4][5]

Data Presentation: Solvent Screening

Prior to performing a large-scale recrystallization, a small-scale solvent screening is essential to identify the most suitable solvent or solvent system. The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents based on the general behavior of aromatic sulfonamides.[4]

SolventExpected Solubility at Room TemperatureExpected Solubility at Boiling PointSuitability for Recrystallization
WaterSparingly Soluble / InsolubleSparingly SolublePoor (as a single solvent)
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePoor (high loss of product)
AcetoneSolubleVery SolublePoor (high loss of product)
TolueneSparingly Soluble / InsolubleSolublePotentially Good
Heptane/HexaneInsolubleInsolubleGood (as an anti-solvent)
Ethyl AcetateSparingly SolubleSolublePotentially Good
DichloromethaneSolubleVery SolublePoor (low boiling point)

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound (~50 mg per solvent)

  • Test tubes

  • Selection of solvents from the table above

  • Spatula

  • Hot plate or heating mantle

  • Water bath or sand bath

  • Glass stirring rod

Procedure:

  • Place approximately 50 mg of crude this compound into separate test tubes.

  • Add a few drops of a chosen solvent to the first test tube at room temperature and agitate the mixture. Observe the solubility.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath.[6]

  • Continue adding the solvent dropwise while heating until the solid just dissolves.[6]

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass stirring rod.[5]

  • If abundant, well-formed crystals appear upon cooling, the solvent is a good candidate.

  • Repeat this procedure for a selection of solvents to determine the optimal choice.

Protocol 2: Single-Solvent Recrystallization

Objective: To purify crude this compound using a single appropriate solvent identified in the screening protocol (e.g., Ethanol or Isopropanol).

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the selected solvent to the flask, just enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring.[6]

  • Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored and has been treated with activated charcoal, perform a hot gravity filtration. Preheat the filtration apparatus (stemless funnel and receiving Erlenmeyer flask) to prevent premature crystallization.[7]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Dry the crystals on the filter paper by drawing air through them for a period, then transfer them to a watch glass for final drying.

Protocol 3: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

Objective: To purify crude this compound using a solvent/anti-solvent system.

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is soluble (e.g., Ethanol)

  • An "anti-solvent" in which the compound is insoluble but is miscible with the good solvent (e.g., Water)

  • Equipment as listed in Protocol 2

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystallization.

  • Collect and dry the crystals as described in the single-solvent recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound solvent_screening Solvent Screening crude_product->solvent_screening Test Solvents dissolve Dissolve in Minimum Hot Solvent solvent_screening->dissolve Select Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No Insoluble Impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.[5]
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool more slowly.- Use a lower-boiling point solvent.[5]
Low yield of recovered crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-heated.- Allow more time for cooling or cool to a lower temperature in the ice bath.
Colored crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield.

References

Application Note: HPLC Analysis for Purity Determination of N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and quantifying any related impurities.

This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method. The described methodology is suitable for quality control and stability testing in research and drug development settings.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile (MeCN): HPLC grade or higher

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade

  • Methanol: HPLC grade (for cleaning)

  • Sample Solvent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v) compatible with the initial mobile phase conditions.[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation of this compound from its potential impurities.

ParameterRecommended Setting
HPLC Column C18, 5 µm, 4.6 x 150 mm (or similar)[1]
Mobile Phase A 0.1% Phosphoric Acid in Water[2][3]
Mobile Phase B Acetonitrile[2][3]
Gradient Elution See Table 2 for a typical gradient program
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 230 nm[4]
Injection Volume 10 µL
Run Time Approximately 20 minutes
Standard and Sample Preparation

2.3.1. Standard Solution Preparation (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of the sample solvent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the sample solvent and mix thoroughly.

2.3.2. Sample Solution Preparation (e.g., 1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in approximately 15 mL of the sample solvent and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the sample solvent and mix thoroughly.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter prior to injection to remove any particulate matter.[1]

Data Presentation

HPLC Gradient Program
Time (minutes)% Mobile Phase A (0.1% H₃PO₄ in Water)% Mobile Phase B (Acetonitrile)
0.07030
10.03070
15.03070
15.17030
20.07030
Potential Impurities and Expected Retention Times

The following table lists potential impurities and their estimated retention times relative to this compound under the specified chromatographic conditions. Actual retention times may vary depending on the specific HPLC system and column used.

CompoundStructureExpected Retention Time (min)
Benzenesulfonic AcidC₆H₆O₃SEarly eluting
BenzenesulfonamideC₆H₇NO₂SShorter than this compound
This compound C₇H₉NO₂S Main Peak
DibenzenesulfonamideC₁₂H₁₁NO₄S₂Longer than this compound

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for this HPLC analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Sample Solvent weigh_std->dissolve_std dilute_std Dilute to Final Concentration dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Sample Solvent weigh_sample->dissolve_sample dilute_sample Dilute to Final Concentration dissolve_sample->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow from sample preparation to data analysis.

Data Analysis and Calculation

The purity of this compound is typically determined by the area percent method.

Calculation:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Ensure that all impurity peaks are well-separated from the main peak for accurate quantification. The system suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be monitored to ensure the validity of the analytical results. For amine-containing compounds, peak tailing can be a common issue.[1] Using a modern, high-purity silica (B1680970) column with end-capping can help minimize this.[1]

Conclusion

The described RP-HPLC method is a robust and reliable approach for the purity determination of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of this compound. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.[3][5]

References

N-Benzenesulfonamides as Protecting Groups for Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multistep synthesis of pharmaceuticals and other complex molecules. Among the various strategies, the use of benzenesulfonamides as protecting groups offers a unique combination of stability and reactivity. This document provides detailed application notes and protocols for the use of N-benzenesulfonamide derivatives as protecting groups for amines, with a focus on comparing the classic p-toluenesulfonyl (tosyl) and nitrobenzenesulfonyl (nosyl) groups with the more recently developed 2,4,6-tris(trifluoromethyl)benzenesulfonyl (Nms) group.

The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. While tosyl groups are known for their high stability, their removal often requires harsh conditions. Conversely, nosyl groups are easier to cleave but exhibit limited stability. The Nms group has been developed to overcome these limitations, offering a balance of stability and mild deprotection.

Logical Workflow for Amine Protection and Deprotection

The general strategy for utilizing a benzenesulfonamide (B165840) protecting group involves two key steps: the protection of the amine and its subsequent deprotection to regenerate the free amine.

G cluster_protection Protection Step cluster_deprotection Deprotection Step start Primary or Secondary Amine reagents_p Benzenesulfonyl Chloride (e.g., Nms-Cl, Ts-Cl, Ns-Cl) Base (e.g., Et3N, 2,6-lutidine) Solvent (e.g., DCM, MeCN) start->reagents_p Reaction product_p Protected Amine (N-Sulfonylated Amine) reagents_p->product_p start_d Protected Amine (N-Sulfonylated Amine) product_p->start_d Intermediate for further synthesis reagents_d Deprotection Reagent (e.g., Thiol + Base for Nms/Ns) (Harsh conditions for Ts) Solvent start_d->reagents_d Cleavage product_d Free Amine reagents_d->product_d

Caption: General workflow for the protection and deprotection of amines using benzenesulfonamide protecting groups.

Data Presentation: Comparison of Benzenesulfonamide Protecting Groups

The following tables summarize the reaction conditions and yields for the protection of various amines and the subsequent deprotection of the resulting N-sulfonylated amines, comparing the Nms, Ns (Nosyl), and Ts (Tosyl) protecting groups.

Table 1: Protection of Primary and Secondary Amines
Amine SubstrateProtecting GroupBaseSolventTemp (°C)Time (h)Yield (%)
n-PropylamineNmsEt3N, DMAP (cat.)DCMRT197
BenzylamineNmsEt3N, DMAP (cat.)DCMRT196
(R)-(-)-2-Amino-3-methyl-1-butanolNmsEt3N, DMAP (cat.)DCMRT195
Di-n-propylamineNms2,6-LutidineMeCN801298
PiperidineNms2,6-LutidineMeCN801299
AnilineNsPyridineDCM0 to RT1295
BenzylamineTsNaOH (aq)EtherRT292

Data for Nms group extracted from a study by T. M. G. H. van Son, et al. Data for Ns and Ts are representative conditions.

Table 2: Deprotection of N-Sulfonylated Amines
Protected AmineProtecting GroupDeprotection ReagentsSolventTemp (°C)Time (h)Yield (%)
Nms-n-propylamineNmsThiophenol, K2CO3MeCNRT195
Nms-benzylamineNmsThiophenol, K2CO3MeCNRT198
Nms-di-n-propylamineNmsThiophenol, K2CO3MeCN50296
Ns-anilineNsThiophenol, K2CO3DMFRT294
Ts-benzylamineTsHBr, PhenolAcetic Acid701885
Ts-benzylamineTsSmI2, HMPATHFRT0.590

Data for Nms group extracted from a study by T. M. G. H. van Son, et al. Data for Ns and Ts are representative conditions.

Experimental Protocols

The following are detailed protocols for the protection of a primary amine with Nms-Cl and its subsequent deprotection.

Protocol 1: Protection of a Primary Amine with Nms-Cl

This protocol describes the synthesis of N-(n-propyl)-2,4,6-tris(trifluoromethyl)benzenesulfonamide.

Materials:

  • n-Propylamine

  • 2,4,6-tris(trifluoromethyl)benzenesulfonyl chloride (Nms-Cl)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of n-propylamine (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) in a round-bottom flask, add Et3N (1.5 mmol, 1.5 equiv.) and a catalytic amount of DMAP (0.05 mmol, 0.05 equiv.).

  • Cool the mixture to 0 °C in an ice bath. 3

Application Notes and Protocols: N-Methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzenesulfonamide is a versatile chemical scaffold that serves as a foundational building block in the field of medicinal chemistry. Its structural simplicity, combined with the diverse reactivity of the sulfonamide functional group, makes it an attractive starting point for the synthesis of a wide array of biologically active compounds. The sulfonamide moiety is a well-established pharmacophore, present in numerous approved drugs, and is known to participate in key hydrogen bonding interactions with various biological targets. These application notes provide an overview of the utility of this compound in the development of therapeutic agents, with a focus on its role as a scaffold for generating derivatives with anticancer and antimicrobial properties. Detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation are provided to guide researchers in their drug discovery efforts.

This compound as a Versatile Scaffold

This compound provides a robust framework that can be readily modified to explore structure-activity relationships (SAR). The nitrogen atom of the sulfonamide can be further substituted, and the benzene (B151609) ring can be functionalized to generate a diverse library of compounds for biological screening.

logical_relationship This compound This compound Derivatization Derivatization This compound->Derivatization Anticancer Agents Anticancer Agents Derivatization->Anticancer Agents Antimicrobial Agents Antimicrobial Agents Derivatization->Antimicrobial Agents Kinase Inhibitors Kinase Inhibitors Anticancer Agents->Kinase Inhibitors

This compound in Drug Discovery.

Applications in Anticancer Drug Discovery

Derivatives of benzenesulfonamide (B165840) have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases and carbonic anhydrases.[1]

Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives

The following table summarizes the in vitro cytotoxic activity of representative benzenesulfonamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)18.3[2]
Derivative B MCF-7 (Breast)20.4[2]
Derivative C HeLa (Cervical)5-17[3]
Derivative D HCT-116 (Colon)2.5-5[3]
Derivative E MDA-MB-231 (Breast)20.5 ± 3.6[4]
PLK4 Inhibitor K22 MCF-7 (Breast)1.3[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 200 µL of the medium containing the different concentrations of the compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

mtt_assay_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Experimental Workflow.

Applications in Antimicrobial Drug Discovery

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. Modern derivatives continue to be explored for their efficacy against various bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Benzenesulfonamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzenesulfonamide derivatives against different bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative F E. coli50[6]
Derivative G S. aureus32[1][5]
Derivative H B. subtilis11.46[7]
Derivative I S. typhi13.00[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the MIC of this compound derivatives against bacteria.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

mic_assay_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_18_24h Incubate for 18-24h Inoculate_Plate->Incubate_18_24h Determine_MIC Determine Minimum Inhibitory Concentration Incubate_18_24h->Determine_MIC End End Determine_MIC->End

Broth Microdilution MIC Assay Workflow.

Synthetic Protocols for this compound Derivatives

The following protocols provide general methods for the synthesis of this compound and its N-alkylation to generate a library of derivatives for biological screening.

Protocol 1: Synthesis of this compound

Materials:

Procedure:

  • In a flask equipped with a stirrer, add benzenesulfonyl chloride and diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly add methylamine solution and 10% sodium hydroxide solution simultaneously while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Separate the ethereal layer and wash it with water, followed by 10% hydrochloric acid, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-alkylated derivatives of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated derivative.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_derivatization N-Alkylation Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Reaction1 Reaction in Diethyl Ether / NaOH Benzenesulfonyl_Chloride->Reaction1 Methylamine Methylamine Methylamine->Reaction1 N_Methylbenzenesulfonamide This compound Reaction1->N_Methylbenzenesulfonamide N_Methylbenzenesulfonamide_Start This compound Reaction2 Reaction in DMF / K2CO3 N_Methylbenzenesulfonamide_Start->Reaction2 Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction2 N_Alkyl_Derivative N-Alkyl-N-methylbenzenesulfonamide Reaction2->N_Alkyl_Derivative

General Synthetic Workflow.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of diverse compound libraries in medicinal chemistry. Its derivatives have shown promising activities against cancer and microbial pathogens. The provided protocols offer a foundation for researchers to synthesize and evaluate novel benzenesulfonamide-based compounds in the pursuit of new therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Characterization of N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of N-Methylbenzenesulfonamide. The described methods are essential for identity confirmation, purity assessment, and stability testing in research, development, and quality control settings.

Chromatographic Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most suitable approach.[1]

Application Note:

Reverse-phase HPLC allows for the separation of this compound from polar and non-polar impurities. A C18 column is a good initial choice, providing a balance of hydrophobic interaction and resolution.[1] The mobile phase typically consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol.[2][3] An acid, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and control the ionization of acidic and basic analytes. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are necessary.[2][3] UV detection is commonly used for quantification, with the detection wavelength set near the absorbance maximum of the sulfonamide chromophore.

Quantitative Data Summary:

ParameterValue/RangeReference
ColumnC18, 5 µm, 4.6 x 150 mm[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1]
DetectionUV at 230 nm[4]

Experimental Protocol: HPLC-UV Analysis

1. Objective: To determine the purity of this compound and quantify impurities.

2. Materials:

  • This compound sample
  • HPLC grade acetonitrile
  • HPLC grade water
  • Formic acid (≥98%)
  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[5]
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask.
  • Sonicate if necessary to ensure complete dissolution.
  • Dilute to the mark with the same solvent.
  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

5. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 230 nm

6. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the area percentage of the main peak to determine the purity.
  • Identify and quantify any impurities by comparing their retention times and response factors to known standards, if available.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it ideal for identifying unknown impurities.

Application Note:

GC-MS is particularly useful for identifying and quantifying volatile organic impurities and residual solvents in this compound samples. The electron ionization (EI) mass spectrum of this compound will show characteristic fragmentation patterns that can be used for its identification.[6][7] The molecular ion peak (M+) at m/z 171 is expected, along with other significant fragments.[6] The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison.[6][8]

Quantitative Data Summary:

ParameterValueReference
Molecular Ion (M+)m/z 171[6]
Top Peak (Base Peak)m/z 77[6]
2nd Highest Peakm/z 30[6]

Experimental Protocol: GC-MS Analysis

1. Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

2. Materials:

  • This compound sample
  • GC grade solvent (e.g., dichloromethane (B109758) or ethyl acetate)
  • Volumetric flasks, pipettes, and GC vials

3. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[9]
  • Capillary column suitable for polar compounds (e.g., DB-WAX or Rtx-200).[9][10]

4. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.
  • Dissolve the sample in a suitable GC-grade solvent to a concentration of approximately 1 mg/mL.
  • Transfer the solution to a GC vial.

5. GC-MS Conditions:

  • Column: Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm)[9]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
  • Injection Temperature: 250 °C
  • Injection Mode: Split (e.g., 20:1)
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes
  • Ramp: 15 °C/min to 320 °C
  • Final hold: 3 minutes[9]
  • MS Interface Temperature: 280 °C[9]
  • Ion Source Temperature: 230 °C[9]
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 35-400

6. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
  • Identify any impurity peaks by interpreting their mass spectra.
  • Quantify impurities using an internal standard or by area percentage if response factors are assumed to be similar.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in GC Solvent weigh_gc->dissolve_gc transfer_gc Transfer to GC Vial dissolve_gc->transfer_gc inject_gc Inject into GC transfer_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc ionize_ms Electron Ionization separate_gc->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms identify_gcms Identify Peaks (Retention Time & Mass Spectra) detect_ms->identify_gcms library_search Library Search (NIST) identify_gcms->library_search quantify_gcms Quantify Impurities identify_gcms->quantify_gcms

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound.[6]

Application Note:

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons of the benzene (B151609) ring and the protons of the methyl group. The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Quantitative Data Summary (¹H NMR in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)~7.2-7.8Multiplet5H
Methyl (CH₃)~2.4Singlet3H
Amine (NH)VariableBroad Singlet1H

Note: The chemical shift of the NH proton can vary depending on the solvent and concentration.

Experimental Protocol: NMR Analysis

1. Objective: To confirm the chemical structure of this compound.

2. Materials:

  • This compound sample (5-10 mg)
  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)
  • NMR tube

3. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

4. Sample Preparation:

  • Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in the NMR tube.
  • Ensure the sample is fully dissolved.

5. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.
  • Acquire a ¹³C NMR spectrum.
  • Ensure a sufficient number of scans for good signal-to-noise ratio.

6. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).
  • Integrate the signals in the ¹H NMR spectrum.
  • Assign the signals to the corresponding protons and carbons in the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Application Note:

The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, S=O bonds of the sulfonamide group, and the aromatic C-H and C=C bonds.

Quantitative Data Summary (Characteristic IR Absorption Bands):

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3300-3400
Aromatic C-H Stretch~3000-3100
Asymmetric SO₂ Stretch~1315-1350
Symmetric SO₂ Stretch~1140-1180
S-N Stretch~900-940[11]

Experimental Protocol: FTIR Analysis

1. Objective: To identify the functional groups present in this compound.

2. Materials:

  • This compound sample
  • Potassium bromide (KBr) for solid samples (if using pellet method)

3. Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

4. Sample Preparation (ATR Method):

  • Place a small amount of the solid sample directly on the ATR crystal.
  • Apply pressure to ensure good contact between the sample and the crystal.

5. FTIR Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.
  • Collect a background spectrum of the empty ATR crystal before running the sample.

6. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in this compound.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material.[12][13]

Application Note:

DSC can be used to determine the melting point and purity of this compound. The melting point is an important physical property for identification and purity assessment. TGA can be used to evaluate the thermal stability and decomposition profile of the compound. It measures the change in mass as a function of temperature.[14]

Experimental Protocol: DSC/TGA Analysis

1. Objective: To determine the melting point, purity, and thermal stability of this compound.

2. Materials:

  • This compound sample (2-5 mg)
  • DSC/TGA sample pans (e.g., aluminum)

3. Instrumentation:

  • Differential Scanning Calorimeter (DSC)[12]
  • Thermogravimetric Analyzer (TGA)[12]

4. Sample Preparation:

  • Accurately weigh the sample into a sample pan.
  • Seal the pan (for DSC, a pinhole lid may be used to allow volatiles to escape).

5. DSC Conditions:

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
  • Temperature Range: From ambient to a temperature above the expected melting point.

6. TGA Conditions:

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
  • Temperature Range: From ambient to a temperature where complete decomposition occurs.

7. Data Analysis:

  • DSC: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak can be an indicator of purity.
  • TGA: Analyze the thermogram to determine the onset of decomposition and any weight loss steps.

Logical Relationship of Analytical Techniques for Characterization

Characterization_Logic cluster_separation Separation & Purity cluster_identification Identification & Structure cluster_physicochemical Physicochemical Properties substance This compound hplc HPLC substance->hplc gcms_sep GC substance->gcms_sep nmr NMR ('H, 'C) substance->nmr ir IR substance->ir dsc DSC (Melting Point, Purity) substance->dsc tga TGA (Thermal Stability) substance->tga ms Mass Spectrometry hplc->ms LC-MS gcms_sep->ms

Caption: Interrelation of analytical techniques for comprehensive characterization.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent impurities typically arise from unreacted starting materials, side reactions, or the purification process. Key impurities include:

  • Benzenesulfonyl Chloride: Unreacted starting material.

  • Benzenesulfonic Acid: Formed from the hydrolysis of benzenesulfonyl chloride if moisture is present in the reaction.

  • N,N-bis(benzenesulfonyl)methyla­mine: A secondary amine impurity formed by the reaction of the product with another molecule of benzenesulfonyl chloride.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., toluene, dichloromethane, ethyl acetate) that are not completely removed.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yield can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extending the reaction time or slightly increasing the temperature may be necessary.

  • Hydrolysis of Starting Material: Benzenesulfonyl chloride is highly sensitive to moisture, which can lead to the formation of benzenesulfonic acid, reducing the amount of reactant available for the primary reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of methylamine (B109427) to benzenesulfonyl chloride can lead to unreacted starting materials and the formation of byproducts. A slight excess of the amine is often used to ensure full conversion of the sulfonyl chloride.

  • Inefficient Work-up or Purification: Product may be lost during extraction or recrystallization steps. Optimize solvent choices and techniques to minimize these losses.

Q3: How can I detect and quantify the common impurities in my this compound sample?

Several analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main product and its impurities. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structures of impurities if they are present in sufficient concentration. The presence of benzenesulfonic acid can be identified by its characteristic aromatic proton signals, which may differ slightly from the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of hydroxyl groups from benzenesulfonic acid.

Troubleshooting Guide

Issue 1: Presence of Benzenesulfonic Acid Impurity
  • Symptom: Oily or sticky product that is difficult to crystallize. Analytical data (e.g., NMR, HPLC) confirms the presence of benzenesulfonic acid.

  • Cause: Hydrolysis of benzenesulfonyl chloride due to moisture in the reaction setup.

  • Solution:

    • Prevention: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Removal: During the aqueous work-up, wash the organic layer with a mild base like a saturated sodium bicarbonate solution. This will convert the acidic benzenesulfonic acid into its salt, which is soluble in the aqueous layer and can be separated.

Issue 2: Unreacted Benzenesulfonyl Chloride in the Final Product
  • Symptom: A sharp, acrid smell from the product. TLC or HPLC shows a spot/peak corresponding to the starting material.

  • Cause: Incomplete reaction, insufficient reaction time, or incorrect stoichiometry.

  • Solution:

    • Reaction Optimization: Use a slight excess (1.1 to 1.2 equivalents) of methylamine to ensure the complete consumption of benzenesulfonyl chloride.

    • Quenching: After the reaction is complete, quench the excess benzenesulfonyl chloride by adding a small amount of aqueous ammonia (B1221849) or another primary/secondary amine.

    • Purification: Unreacted benzenesulfonyl chloride can often be removed by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from HPLC analysis of two different reaction batches, highlighting common impurities.

ImpurityBatch A (Standard Protocol)Batch B (Optimized Protocol)
This compound 97.5%99.8%
Benzenesulfonyl Chloride 1.2%< 0.1%
Benzenesulfonic Acid 0.8%< 0.1%
N,N-bis(benzenesulfonyl)methyla­mine 0.5%Not Detected

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble the reaction apparatus under a nitrogen atmosphere.

  • Reaction: To a solution of methylamine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0°C, add a solution of benzenesulfonyl chloride (1.0 eq.) in the same solvent dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the benzenesulfonyl chloride spot is no longer visible.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B), both containing 0.1% trifluoroacetic acid.

  • Gradient: Start at 30% A, increase to 90% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

Visualizations

Synthesis_and_Impurities reactant reactant product product impurity impurity condition condition BSC Benzenesulfonyl Chloride NMBSA This compound (Product) BSC->NMBSA Main Reaction BSA Benzenesulfonic Acid BSC->BSA Side Reaction (Hydrolysis) BIS N,N-bis(benzenesulfonyl)methylau00admine BSC->BIS Side Reaction MA Methylamine MA->NMBSA Main Reaction NMBSA->BIS Side Reaction H2O H₂O (Moisture) H2O->BSA Side Reaction (Hydrolysis) Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Start Synthesis analyze Analyze Product (TLC, HPLC, NMR) start->analyze check_purity Purity > 99%? analyze->check_purity pure_product Product Meets Specs check_purity->pure_product Yes identify_impurity Identify Main Impurity check_purity->identify_impurity No is_bsa Benzenesulfonic Acid? identify_impurity->is_bsa is_bsc Unreacted BSC? is_bsa->is_bsc No bsa_issue Issue: Moisture in Reaction is_bsa->bsa_issue Yes other_impurity Other Impurity? is_bsc->other_impurity No bsc_issue Issue: Incomplete Reaction is_bsc->bsc_issue Yes other_solution Solution: - Optimize recrystallization - Perform column chromatography other_impurity->other_solution bsa_solution Solution: - Use anhydrous solvents/glassware - Wash with NaHCO₃ solution bsa_issue->bsa_solution bsa_solution->analyze bsc_solution Solution: - Adjust stoichiometry (excess amine) - Increase reaction time/temp bsc_issue->bsc_solution bsc_solution->analyze other_solution->analyze

troubleshooting low yield in N-Methylbenzenesulfonamide preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-Methylbenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to low yields and other difficulties during the preparation of this compound.

Q1: What are the most common reasons for a low yield in the synthesis of this compound?

A1: Low yields in this synthesis typically stem from several key factors:

  • Incomplete Reaction: The reaction between benzenesulfonyl chloride and methylamine (B109427) may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The most prevalent side reaction is the hydrolysis of the starting material, benzenesulfonyl chloride, to benzenesulfonic acid, which is unreactive towards the amine. This is often caused by the presence of water in the reagents or solvent. Another potential side reaction is the formation of a double-sulfonated product if the reaction conditions are not carefully controlled.

  • Suboptimal Base Selection: The choice of base is critical for neutralizing the hydrochloric acid (HCl) byproduct of the reaction. An inappropriate base can lead to side reactions or incomplete neutralization, thereby hindering the primary reaction.

  • Purification Losses: Significant amounts of the product can be lost during the workup and purification steps, especially if the product has some solubility in the aqueous phase during extraction or if the recrystallization is inefficient.

Q2: How can I minimize the hydrolysis of benzenesulfonyl chloride?

A2: To minimize the hydrolysis of the highly reactive benzenesulfonyl chloride, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:

  • Using thoroughly dried glassware.

  • Employing anhydrous solvents.

  • Handling reagents in an inert atmosphere (e.g., under nitrogen or argon) if possible.

Q3: What is the optimal temperature for this reaction?

A3: The reaction is typically carried out at room temperature. However, gentle heating may be employed to drive the reaction to completion, but this should be done with caution as higher temperatures can also promote side reactions. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

Q4: Which base should I use for the synthesis of this compound?

A4: Common bases for this type of reaction include pyridine, triethylamine (B128534) (TEA), sodium hydroxide, and potassium carbonate. The choice of base can influence both the reaction rate and the final yield. For instance, in the synthesis of a similar compound, N-allyl-4-methylbenzenesulfonamide, potassium carbonate was found to give a higher yield compared to sodium hydroxide.[1]

Q5: How can I effectively purify the final product?

A5: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water. If recrystallization is not sufficient to remove impurities, column chromatography on silica (B1680970) gel can be employed.

Data Presentation: Comparison of Bases in a Similar Sulfonamide Synthesis

BaseSolvent SystemReaction TimeYield (%)
Potassium CarbonateTetrahydrofuran/Water24 hours73%
Sodium HydroxideTetrahydrofuran/Water24 hours67%

Note: This data is for the synthesis of N-allyl-4-methylbenzenesulfonamide and serves as an illustrative example.[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar sulfonamides.[1]

Materials:

  • Benzenesulfonyl chloride

  • Methylamine (e.g., as a solution in a suitable solvent like THF or water)

  • Potassium Carbonate (or another suitable base)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (B109758)

  • 5 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzenesulfonyl chloride (1.0 equivalent) in tetrahydrofuran.

  • Addition of Methylamine: To the stirring solution, add methylamine (1.1 equivalents) dropwise.

  • Addition of Base: Subsequently, add an aqueous solution of potassium carbonate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Acidify the reaction mixture with 5 M HCl.

    • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer three times with water and once with brine.

    • Back-extract the aqueous layers with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Troubleshooting Low Yield

The following flowchart illustrates a logical workflow for troubleshooting low yield in the preparation of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Gentle heating - Check stoichiometry incomplete->optimize_conditions Yes check_hydrolysis Check for Hydrolysis of Benzenesulfonyl Chloride incomplete->check_hydrolysis No end Improved Yield optimize_conditions->end hydrolysis Significant Hydrolysis? check_hydrolysis->hydrolysis use_anhydrous Use Anhydrous Solvents and Dry Glassware hydrolysis->use_anhydrous Yes check_base Evaluate Base and Reaction Conditions hydrolysis->check_base No use_anhydrous->end suboptimal_base Suboptimal Base? check_base->suboptimal_base change_base Consider Alternative Base (e.g., K2CO3, Pyridine, TEA) suboptimal_base->change_base Yes check_workup Review Workup and Purification Procedure suboptimal_base->check_workup No change_base->end high_loss High Product Loss? check_workup->high_loss optimize_purification Optimize Purification: - Additional extractions - Adjust recrystallization solvent high_loss->optimize_purification Yes high_loss->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction Mechanism and Side Reactions

The following diagram illustrates the reaction mechanism for the formation of this compound and the primary side reaction.

Reaction_Mechanism cluster_main Main Reaction cluster_side Side Reaction BSC Benzenesulfonyl Chloride Intermediate Tetrahedral Intermediate BSC->Intermediate MA Methylamine MA->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl Water Water (H2O) BSA Benzenesulfonic Acid (Unreactive) Water->BSA Hydrolysis BSC_side Benzenesulfonyl Chloride BSC_side->BSA

References

Technical Support Center: Synthesis of N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of N-Methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The standard synthesis involves the reaction of benzenesulfonyl chloride with methylamine (B109427). A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.

Q2: What are the most common side reactions and byproducts in this synthesis?

The most frequently encountered side reactions and byproducts include:

  • Hydrolysis of Benzenesulfonyl Chloride: Unreacted benzenesulfonyl chloride can be hydrolyzed by water to form benzenesulfonic acid.

  • Over-reaction (Di-sulfonylation): While less common with a small amine like methylamine, it is possible for the nitrogen atom to be sulfonated twice, leading to the formation of N-methyl-N-(phenylsulfonyl)benzenesulfonamide. This is more prevalent if there is a localized excess of benzenesulfonyl chloride.

  • Unreacted Starting Materials: Residual benzenesulfonyl chloride and methylamine may remain if the reaction does not go to completion.

  • Degradation: At elevated temperatures or with prolonged reaction times, the starting materials or the final product may degrade, leading to a complex mixture of impurities.

Q3: How can I detect the main product and the common byproducts?

A combination of analytical techniques is recommended for accurate monitoring and identification:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the quantitative analysis of this compound and its impurities. A typical mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to determine the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting/Optimization Strategy
1. Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
2. Inefficient Base - Ensure at least a stoichiometric equivalent of a suitable base is used to neutralize the HCl produced. - For this reaction, inorganic bases like potassium carbonate or sodium hydroxide (B78521) in a two-phase system (e.g., THF/water) can be more effective than organic bases like pyridine (B92270) in dichloromethane (B109758), leading to higher yields and shorter reaction times.[2]
3. Poor Quality of Reagents - Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a properly stored reagent. - Ensure all glassware is thoroughly dried before use.
4. Suboptimal Solvent Choice - While dichloromethane is commonly used, tetrahydrofuran (B95107) (THF) in a two-phase system with an aqueous base has been shown to improve yields in similar sulfonamide syntheses.[2][3]
Presence of Multiple Impurities in the Product
Potential Cause Troubleshooting/Optimization Strategy
1. Hydrolysis of Benzenesulfonyl Chloride - Rigorously exclude water from the reaction mixture by using dry solvents and glassware. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Di-sulfonylation - Add the benzenesulfonyl chloride solution dropwise to the methylamine solution with vigorous stirring to avoid localized high concentrations of the sulfonyl chloride. - Maintain a strict 1:1 molar ratio of methylamine to benzenesulfonyl chloride.
3. Degradation of Product/Starting Materials - Avoid excessive heating. If an elevated temperature is necessary, optimize for the lowest effective temperature and shortest possible reaction time.
4. Complex Side Reactions - The choice of base and solvent can significantly impact the side reaction profile. If impurities persist, consider screening different bases (e.g., potassium carbonate, sodium hydroxide, triethylamine) and solvents (e.g., THF, dichloromethane, acetonitrile).

Experimental Protocols

Recommended Synthesis of this compound

This protocol is adapted from procedures for similar sulfonamide syntheses and is designed to favor higher yields and purity.[2][3]

Materials:

  • Benzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 5 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methylamine in a mixture of THF and water. If using a solution of methylamine, adjust the amounts accordingly to have a slight excess of the amine.

  • In a separate beaker, dissolve benzenesulfonyl chloride in THF.

  • Add potassium carbonate to the methylamine solution.

  • Cool the methylamine solution in an ice bath.

  • Slowly add the benzenesulfonyl chloride solution from the addition funnel to the cooled, stirring methylamine solution over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture with 5 M HCl to a pH of ~2.

  • Transfer the mixture to a separatory funnel and add dichloromethane.

  • Separate the organic layer. Wash the organic layer sequentially with water (3 times) and then with brine (1 time).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway BSC Benzenesulfonyl Chloride Product This compound BSC->Product MA Methylamine MA->Product HCl HCl Product->HCl Base Base (e.g., K2CO3) Base->Product Neutralizes HCl

Caption: Main synthetic route to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions BSC Benzenesulfonyl Chloride Product This compound BSC->Product BSA Benzenesulfonic Acid BSC->BSA Hydrolysis DiSulf Di-sulfonated Product BSC->DiSulf Over-reaction MA Methylamine MA->Product Product->DiSulf Water Water (Moisture) Water->BSA

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic chemistry endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of sulfonamides in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of the desired N-alkylated sulfonamide. What are the common causes and how can I improve it?

Answer: Low yields in sulfonamide N-alkylation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The sulfonamide proton is acidic, but a sufficiently strong base is required for complete deprotonation to the nucleophilic anion.

    • Solution: Consider using stronger bases like NaH, KHMDS, or DBU. Ensure the base is fresh and added under anhydrous conditions. The choice of base can be critical; for instance, avoiding a large excess of a strong base can sometimes be beneficial.[1]

  • Poor Solubility: The sulfonamide or its salt may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.

    • Solution: Screen different polar aprotic solvents such as DMF, DMSO, or acetonitrile, which are generally effective at solvating the sulfonamide anion.[1] In some cases, heating the reaction mixture can improve solubility and reaction rates.

  • Sluggish Reaction Kinetics: The reaction may be inherently slow due to the nature of the substrates or suboptimal temperature.

    • Solution: Gradually increasing the reaction temperature can enhance the reaction rate.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.

  • Side Reactions: Competing reactions such as O-alkylation, elimination, or decomposition of the starting materials or products can significantly lower the yield of the desired N-alkylated product. Refer to the specific troubleshooting sections below for these issues.

A logical workflow for troubleshooting low yields is presented below.

LowYieldTroubleshooting start Low Yield Observed check_deprotonation 1. Verify Complete Deprotonation start->check_deprotonation base_strength Use Stronger Base (NaH, KHMDS) check_deprotonation->base_strength Incomplete? check_solubility 2. Assess Solubility check_deprotonation->check_solubility Complete base_strength->check_solubility solvent_screen Screen Solvents (DMF, DMSO, MeCN) check_solubility->solvent_screen Poor? check_kinetics 3. Evaluate Reaction Kinetics check_solubility->check_kinetics Good solvent_screen->check_kinetics increase_temp Increase Temperature check_kinetics->increase_temp Sluggish? check_side_reactions 4. Investigate Side Reactions check_kinetics->check_side_reactions Optimal increase_temp->check_side_reactions side_reaction_faq Refer to Specific FAQs (O-alkylation, Elimination, etc.) check_side_reactions->side_reaction_faq Present? success Improved Yield check_side_reactions->success Absent side_reaction_faq->success

Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant amount of N,N-dialkylated product. How can I promote mono-alkylation?

Answer: The formation of N,N-dialkylated products is a common side reaction, especially with primary sulfonamides.[1] The initially formed secondary sulfonamide can be deprotonated again and react with a second molecule of the alkylating agent.[1] Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents) is recommended.[1]

  • Slow Addition: The slow, portion-wise addition of the alkylating agent can keep its instantaneous concentration low, thereby favoring the reaction with the more abundant primary sulfonamide anion.[1]

  • Steric Hindrance: Employing a bulkier alkylating agent can sterically disfavor the second alkylation step.[1] For instance, reactions with methyl iodide are more prone to dialkylation than those with benzyl (B1604629) bromide.[1]

  • Reaction Conditions:

    • Base: Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[1]

    • Temperature: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second alkylation.[1]

Question 3: I suspect O-alkylation is a competing side reaction. How can I confirm this and favor N-alkylation?

Answer: The sulfonamide anion is an ambident nucleophile, possessing nucleophilic sites on both the nitrogen and oxygen atoms.[1] Alkylation at the oxygen atom leads to the undesired O-alkylated sulfonate ester. The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory.

  • Confirmation: O-alkylation can be confirmed by spectroscopic methods. The sulfonate ester will have a distinct IR stretching frequency for the S=O bonds compared to the N-alkylated sulfonamide. Mass spectrometry will also show the same mass for both isomers, but they can often be separated by chromatography (TLC, HPLC, or GC) and distinguished by NMR spectroscopy.

  • Promoting N-Alkylation:

    • Alkylating Agent: The nitrogen atom is a "softer" nucleophile than the oxygen atoms. Therefore, using "soft" electrophiles with "soft" leaving groups, such as alkyl iodides, will favor N-alkylation. "Hard" electrophiles with "hard" leaving groups, like alkyl tosylates, are more prone to O-alkylation.[1]

    • Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate the cation of the base, leading to a more "naked" and reactive sulfonamide anion, which tends to favor reaction at the more nucleophilic nitrogen atom.[1]

    • Counter-ion: Larger, "softer" cations from the base, such as cesium (Cs+), can lead to a looser ion pair and may favor N-alkylation.[1]

Question 4: When using a secondary or tertiary alkyl halide, I am getting a low yield of the N-alkylated product and observing alkene formation. How can I minimize elimination?

Answer: With secondary and tertiary alkyl halides, the bimolecular elimination (E2) reaction can be a significant competitor to the desired SN2 reaction. The sulfonamide anion is a relatively strong base and can abstract a beta-proton from the alkyl halide, leading to alkene formation.[1]

  • Minimize Excess Base: Avoid using a large excess of the external base (e.g., K2CO3, NaH). Use just enough base to deprotonate the sulfonamide.[1]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction, as the activation energy for elimination is often higher.

  • Alternative Methods: If elimination remains a significant issue, consider alternative alkylation methods that do not involve alkyl halides, such as the Mitsunobu reaction or reductive amination. The "borrowing hydrogen" approach using alcohols as alkylating agents is also an excellent alternative that avoids the use of alkyl halides.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of sulfonamides?

A1: Several methods are commonly employed, each with its advantages and limitations:

  • Reaction with Alkyl Halides: A classical and straightforward method involving the deprotonation of the sulfonamide with a base followed by reaction with an alkyl halide.[3]

  • Mitsunobu Reaction: Allows for the alkylation of sulfonamides with alcohols under mild conditions using a phosphine (B1218219) and an azodicarboxylate.[4][5]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of N-aryl sulfonamides from aryl halides or triflates.

  • "Borrowing Hydrogen" Catalysis: A green and efficient method that uses alcohols as alkylating agents, catalyzed by transition metals like manganese or iridium, with water as the only byproduct.[2][6]

  • Reaction with Trichloroacetimidates: This method can proceed under thermal conditions without the need for an external catalyst, acid, or base.[7][8][9]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of the sulfonamide and the reaction conditions.

  • Strong Bases: For complete deprotonation of most sulfonamides, strong bases like sodium hydride (NaH), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.

  • Weaker Bases: In some cases, particularly to avoid side reactions like N,N-dialkylation, a weaker base or a stoichiometric amount of a strong base is preferred.[1]

  • Bulky Bases: Non-nucleophilic, bulky bases can be advantageous in minimizing side reactions.

Q3: What is the role of protecting groups in sulfonamide chemistry?

A3: Sulfonyl groups themselves are often used as protecting groups for amines.[4][7] They reduce the nucleophilicity and basicity of the amine.[4] For the N-alkylation of a primary sulfonamide to yield a secondary amine after deprotection, groups like the nosyl (Ns) group are valuable as they can be cleaved under mild conditions.[4]

Q4: How can I purify my N-alkylated sulfonamide?

A4: Purification is typically achieved through standard laboratory techniques:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Silica (B1680970) Gel Chromatography: This is a very common method for purifying N-alkylated sulfonamides, allowing for the separation of the product from starting materials, byproducts, and reagents.

  • Extraction: An aqueous workup is often performed to remove inorganic salts and water-soluble impurities before further purification.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize quantitative data for different N-alkylation methods to facilitate comparison.

Table 1: N-Alkylation with Alkyl Halides

SulfonamideAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-ToluenesulfonamideBenzyl bromideK₂CO₃DMFRT12>90General Knowledge
MethanesulfonamideEthyl iodideNaHTHF506~85General Knowledge
2-NitrobenzenesulfonamidePropyl bromideCs₂CO₃Acetonitrile608>90General Knowledge

Table 2: Mitsunobu Reaction for N-Alkylation

SulfonamideAlcoholPhosphineAzodicarboxylateSolventTemp (°C)Yield (%)Reference
BenzenesulfonamideEthanolPPh₃DEADTHFRT~80-90[5]
p-ToluenesulfonamideIsopropanolPPh₃DIADTHF0 to RT~70-85[5]
2-NitrobenzenesulfonamideBenzyl alcoholPPh₃DEADDioxaneRT>90[10]

Table 3: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation with Alcohols

SulfonamideAlcoholCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-ToluenesulfonamideBenzyl alcoholMn(I) PNP pincerK₂CO₃Xylenes1102495[2]
MesitylenesulfonamideBenzyl alcoholMn(I) PNP pincerK₂CO₃Xylenes1102491[2]
Thiophene-2-sulfonamideBenzyl alcoholMn(I) PNP pincerK₂CO₃Xylenes1102473[2]
MethanesulfonamideBenzyl alcoholMn(I) PNP pincerK₂CO₃Xylenes1102492[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Alkyl Halides

  • Deprotonation: To a solution of the sulfonamide (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (N₂ or Ar), add the base (1.1-1.5 eq., e.g., NaH, K₂CO₃, Cs₂CO₃) portion-wise at 0 °C or room temperature.

  • Stirring: Stir the resulting suspension or solution at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the stirred mixture.[1] If N,N-dialkylation is a concern, cool the reaction to 0 °C before adding the alkylating agent slowly.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight. If the reaction is sluggish, the temperature can be gradually increased (e.g., to 50-80 °C).[1]

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

A schematic of this experimental workflow is provided below.

AlkylationWorkflow start Start deprotonation 1. Deprotonation: Sulfonamide + Base in Anhydrous Solvent start->deprotonation alkylation 2. Alkylation: Slow Addition of Alkylating Agent deprotonation->alkylation monitoring 3. Reaction Monitoring (TLC/LC-MS) alkylation->monitoring workup 4. Aqueous Work-up and Extraction monitoring->workup Complete purification 5. Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

General workflow for N-alkylation with alkyl halides.

Protocol 2: General Procedure for Mitsunobu N-Alkylation

  • Reactant Mixture: To a solution of the sulfonamide (1.0 eq.), the alcohol (1.1-1.5 eq.), and triphenylphosphine (B44618) (PPh₃, 1.5 eq.) in an anhydrous solvent (e.g., THF, dioxane) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Protocol 3: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (1-5 mol%), and the base (e.g., K₂CO₃, 1.0-2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., xylenes) and seal the vessel.

  • Reaction: Heat the reaction mixture at the specified temperature (e.g., 110 °C) for the required time (e.g., 24 h).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by silica gel column chromatography.[2]

References

removal of unreacted starting materials from N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from N-Methylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Oily residue present after initial workup. Unreacted benzenesulfonyl chloride, which is an oil and hydrolyzes slowly in cold water.[1][2]- Quench with an amine: Add a water-soluble amine (e.g., aqueous ammonia) to the reaction mixture to convert the excess benzenesulfonyl chloride into a water-soluble sulfonamide, which can be removed during the aqueous workup. - Quench with a base: Add an aqueous base like sodium hydroxide (B78521) (NaOH) to hydrolyze the benzenesulfonyl chloride to the water-soluble benzenesulfonic acid salt. This method is not suitable for base-sensitive products.[1]
Product is contaminated with an acidic impurity after basic workup. Residual benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride, which may have some solubility in organic solvents.[1]- Perform additional basic washes: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or dilute NaOH to deprotonate the benzenesulfonic acid, forming the water-soluble salt that will move to the aqueous layer.[1]
Difficulty removing unreacted methylamine (B109427). Methylamine is a volatile and water-soluble gas.- Acidic wash: During the liquid-liquid extraction, wash the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate the methylamine, forming a water-soluble salt that will partition into the aqueous layer.
Product "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of the solute. The solute is likely precipitating from a supersaturated solution too quickly.- Use a lower-boiling point solvent system. - Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.
Poor separation of spots on a TLC plate. The solvent system is either too polar or not polar enough.- Adjust solvent polarity: If the spots are all at the bottom of the plate (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). If the spots are all at the top (high Rf), decrease the polarity. An ideal Rf for the desired compound for column chromatography is around 0.2-0.4.[4]
Product decomposition on silica (B1680970) gel column. Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds.- Deactivate the silica gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a base, such as 0.1-1% triethylamine.[5] - Use an alternative stationary phase: Consider using neutral or basic alumina.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities are unreacted starting materials, namely benzenesulfonyl chloride and methylamine. A potential side-product is benzenesulfonic acid, which forms from the hydrolysis of benzenesulfonyl chloride.[1]

Q2: How can I effectively remove unreacted benzenesulfonyl chloride?

Unreacted benzenesulfonyl chloride can be removed by quenching the reaction mixture. This involves adding a substance that reacts with the benzenesulfonyl chloride to form a more water-soluble compound. Options include adding aqueous ammonia (B1221849) to form a water-soluble sulfonamide or a base like sodium hydroxide to form the water-soluble benzenesulfonic acid salt.[1]

Q3: What is the best way to remove unreacted methylamine?

During the workup, washing the organic layer with a dilute acid such as 1 M HCl will convert the basic methylamine into its water-soluble hydrochloride salt, which will then be extracted into the aqueous phase.

Q4: Which purification technique is most suitable for this compound?

Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often simpler for removing small amounts of impurities from a solid product, while column chromatography provides better separation for complex mixtures or to isolate the product from byproducts with similar solubility.[4][6]

Q5: What is a good solvent system for the recrystallization of this compound?

For sulfonamides, a polar solvent or a mixed solvent system is often effective.[3] Ethanol (B145695) or an ethanol/water mixture are good starting points.[1][7] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Q6: How do I choose a solvent system for column chromatography?

The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC).[8] A good solvent system will show clear separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[4] For N-arylsulfonamides, mixtures of petroleum ether and ethyl acetate have been shown to be effective.[9]

Quantitative Data Summary

The following table provides an illustrative comparison of the expected outcomes for different purification methods for this compound. The actual yields and purities will vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification Method Typical Yield (%) Typical Purity (%) Notes
Liquid-Liquid Extraction (Workup) >95% (Product Recovery)60-90%Primarily for removing water-soluble starting materials and byproducts. Purity depends on the nature of the remaining impurities.
Recrystallization 70-90%>98%Highly effective for removing small amounts of impurities. Yield can be lower due to the solubility of the product in the mother liquor.[1]
Column Chromatography 60-85%>99%Excellent for separating complex mixtures and achieving very high purity. Yield can be affected by product loss on the column.[10]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (Aqueous Workup)

Objective: To remove water-soluble starting materials (methylamine hydrochloride) and byproducts (benzenesulfonic acid sodium salt) from the crude reaction mixture.

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent in which this compound is soluble but immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Add an equal volume of water and shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove unreacted methylamine).

    • Saturated NaHCO₃ solution (to remove benzenesulfonic acid).[1]

    • Brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity this compound from the crude product.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.[1]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • If using a mixed solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.[3]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals to a constant weight.

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound from a complex mixture of impurities.

Methodology:

  • Select a solvent system: Use TLC to determine an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf of 0.2-0.4.[4]

  • Pack the column: Prepare a slurry of silica gel in the least polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand to the top of the silica gel.[4]

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

  • Elute the column: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Analyze the fractions: Use TLC to determine which fractions contain the purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Final Purification RM Crude this compound (with unreacted starting materials) Quench Quench (e.g., with aq. NH3 or NaOH) RM->Quench Removes excess benzenesulfonyl chloride LLE Liquid-Liquid Extraction (Organic Solvent/Water) Quench->LLE AcidWash Wash with 1M HCl LLE->AcidWash Removes methylamine BaseWash Wash with sat. NaHCO3 AcidWash->BaseWash Removes benzenesulfonic acid Dry Dry and Concentrate BaseWash->Dry Recryst Recrystallization Dry->Recryst For solid crude product Column Column Chromatography Dry->Column For complex mixtures PureProduct Pure this compound Recryst->PureProduct Column->PureProduct

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_impurities Impurity Type cluster_solutions Purification Strategy Impure Impure Product (after workup) TLC Analyze by TLC Impure->TLC Acidic Acidic Impurity (low Rf, streaks) TLC->Acidic Basic Basic Impurity (baseline spot) TLC->Basic Neutral Neutral Impurity (close Rf to product) TLC->Neutral BaseWash2 Additional Basic Wash Acidic->BaseWash2 AcidWash2 Additional Acidic Wash Basic->AcidWash2 ColumnChrom Column Chromatography Neutral->ColumnChrom Recrystallization Recrystallization Neutral->Recrystallization

References

stability and degradation of N-Methylbenzenesulfonamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N-Methylbenzenesulfonamide under acidic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic aqueous solutions?

A1: this compound is susceptible to hydrolysis under acidic conditions. The primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond.[1] Generally, the rate of degradation increases as the pH decreases and the temperature rises.[1] For many sulfonamides, maximum stability is often observed in the neutral pH range.[1]

Q2: What are the primary degradation products of this compound under acidic hydrolysis?

A2: The acid-catalyzed hydrolysis of this compound is expected to yield benzenesulfonic acid and methylamine (B109427) through the cleavage of the S-N bond. In an acidic solution, methylamine will be protonated to form the methylammonium (B1206745) ion.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and recommended technique.[2][3] For definitive identification of degradation products, coupling HPLC with a Mass Spectrometry (MS) detector is advised. A reverse-phase C18 column is typically suitable for the separation of this compound and its more polar degradation products.[4]

Q4: Are there any general guidelines for conducting a forced degradation study on this compound under acidic conditions?

A4: Yes, forced degradation studies are typically conducted by subjecting a solution of the compound to stress conditions that are more severe than those encountered during routine storage. For acidic conditions, this usually involves treating a solution of this compound (e.g., 1 mg/mL) with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period. The goal is to achieve a target degradation of 5-20%.[2]

Troubleshooting Guides

Issue 1: No degradation is observed during the forced acid hydrolysis experiment.

  • Possible Cause: The stress conditions (acid concentration, temperature, or duration) are not harsh enough.

  • Troubleshooting:

    • Increase the acid concentration (e.g., from 0.1 N to 1 N HCl).

    • Increase the temperature (e.g., from 60°C to 80°C).

    • Extend the duration of the experiment.

    • Ensure proper mixing of the solution during the heating process.

Issue 2: The degradation is too extensive (e.g., >50%), making it difficult to quantify the primary degradants.

  • Possible Cause: The stress conditions are too aggressive.

  • Troubleshooting:

    • Decrease the acid concentration.

    • Lower the reaction temperature.

    • Reduce the exposure time. It is advisable to take multiple time points in initial experiments to establish a degradation profile.

Issue 3: Poor chromatographic separation between this compound and its degradation products.

  • Possible Cause: The mobile phase composition is not optimal for separating the parent compound from its more polar degradants.

  • Troubleshooting:

    • Increase the aqueous component of the mobile phase to better retain and separate the polar degradation products.

    • Modify the pH of the mobile phase.

    • Consider a different stationary phase if resolution cannot be achieved on a C18 column.

    • Ensure that the sample is neutralized after acid stress before injection to avoid peak distortion.[2]

Issue 4: Suspected decomposition of the analyte on the analytical column.

  • Possible Cause: Some sulfonamides can be sensitive to acidic conditions, including the environment of an acidic silica (B1680970) gel-based column.[5]

  • Troubleshooting:

    • Use a neutralized silica gel column or a column with a different stationary phase (e.g., polymer-based).

    • If using a silica-based column, consider using a mobile phase with a less acidic pH, if compatible with the desired separation.

Data Presentation

Table 1: Example Data Summary for Acidic Degradation of this compound

Condition IDAcid ConcentrationTemperature (°C)Time (hours)% this compound Remaining% Benzenesulfonic Acid Formed
A-10.1 N HCl60295.24.5
A-20.1 N HCl60885.713.8
A-30.1 N HCl80282.117.2
A-41.0 N HCl60275.423.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Users should generate their own data based on their specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Acidic Degradation of this compound

1. Objective: To induce and monitor the degradation of this compound under acidic conditions.

2. Materials:

3. Procedure:

  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Dissolve and make up the volume with a suitable solvent (e.g., a 50:50 mixture of methanol and water).

  • Acidic Stress:

    • Pipette 5 mL of the stock solution into a suitable flask.

    • Add 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

    • Heat the solution at 60°C in a water bath or heating block.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately cool the withdrawn aliquots to room temperature.

    • Carefully neutralize each aliquot with an equivalent amount of 0.1 N NaOH.

  • Sample Preparation for HPLC Analysis:

    • Dilute the neutralized aliquots with the HPLC mobile phase to a final concentration of approximately 50 µg/mL.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. An example of starting conditions could be a C18 column with a gradient elution of water (with 0.1% formic or phosphoric acid) and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Visualizations

N_Methylbenzenesulfonamide This compound Protonation Protonation of Sulfonamide Nitrogen N_Methylbenzenesulfonamide->Protonation H+ Hydrolysis Nucleophilic Attack by Water Protonation->Hydrolysis H2O Intermediate Unstable Intermediate Hydrolysis->Intermediate Cleavage S-N Bond Cleavage Intermediate->Cleavage Benzenesulfonic_Acid Benzenesulfonic Acid Cleavage->Benzenesulfonic_Acid Methylamine Methylamine Cleavage->Methylamine

Caption: Proposed degradation pathway of this compound under acidic conditions.

Start Start: Prepare Stock Solution of this compound Stress Add Acid (e.g., 0.1 N HCl) and Heat (e.g., 60°C) Start->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Neutralize Cool and Neutralize Aliquots Sample->Neutralize Dilute Dilute to Final Concentration with Mobile Phase Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze End End: Evaluate Data Analyze->End

Caption: Experimental workflow for a forced acidic degradation study.

Issue Issue: Poor Peak Shape or Resolution in HPLC Check_Neutral Was the stressed sample neutralized before injection? Issue->Check_Neutral Neutralize Action: Neutralize sample with base. Check_Neutral->Neutralize No Check_Mobile Is the mobile phase composition optimal? Check_Neutral->Check_Mobile Yes Resolved Problem Resolved Neutralize->Resolved Modify_Mobile Action: Increase aqueous content or adjust pH. Check_Mobile->Modify_Mobile No Check_Column Is the column appropriate? Check_Mobile->Check_Column Yes Modify_Mobile->Resolved Change_Column Action: Try a different stationary phase. Check_Column->Change_Column No Check_Column->Resolved Yes Change_Column->Resolved

Caption: Troubleshooting guide for HPLC analysis of degradation samples.

References

Technical Support Center: N-Methylbenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the purity of N-Methylbenzenesulfonamide post-synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A1: A low or broad melting point and discoloration suggest the presence of impurities. Common contaminants in the synthesis of this compound can include:

  • Unreacted starting materials: Such as benzenesulfonyl chloride or methylamine.

  • By-products: Formed from side reactions during the synthesis.

  • Residual solvents: From the reaction or initial work-up steps. Discoloration may be due to trace impurities that can sometimes be removed with activated carbon during recrystallization.[1]

Q2: I performed a simple extraction, but the purity of my this compound is still below 95%. What should I do next?

A2: While a liquid-liquid extraction is a good initial purification step to remove water-soluble impurities and unreacted starting materials, it may not be sufficient to achieve high purity.[2][3] For higher purity, you should consider one of the following techniques:

  • Recrystallization: This is often the most effective method for purifying solid compounds.[1][4]

  • Flash Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities.[5]

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature for similar sulfonamides, ethanol (B145695) is a commonly used and effective solvent for recrystallization.[2][6] A mixed solvent system, such as ethanol/water or hexane (B92381)/ethyl acetate, can also be effective.[7][8] You may need to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product.

Q4: My this compound oils out during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this:

  • Increase the amount of solvent: Ensure you are using enough hot solvent to fully dissolve the compound.

  • Use a different solvent system: The solubility properties of your compound may be more amenable to a different solvent.

  • Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[9]

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystal formation.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

Q5: After purification, how can I assess the purity of my this compound?

A5: Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.[6]

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative data on the purity of the compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.[6][11]

Data Presentation

The following table summarizes the effectiveness of different purification methods for this compound.

Purification MethodPrincipleExpected PurityAdvantagesDisadvantages
Extraction Partitioning between immiscible liquids based on solubility.85-95%Good for removing bulk, highly polar or non-polar impurities.Not effective for impurities with similar solubility to the product.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%[12]Highly effective for removing small amounts of impurities from solid samples; can be scaled up.[1]Requires finding a suitable solvent; can have lower yields if the compound is somewhat soluble at low temperatures.
Flash Column Chromatography Separation based on differential adsorption of components to a stationary phase.>99%Can separate complex mixtures and compounds with very similar properties.Can be time-consuming and require larger volumes of solvent; may have lower recovery.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute's weight) and swirl the flask. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin.[12]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Protocol 2: Purification of this compound by Flash Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel (Kieselgel 60 is commonly used) as a slurry in the chosen eluent system.[5]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column using positive pressure (e.g., from a nitrogen line or an air pump). A common starting eluent system for sulfonamides is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude This compound purity_check Assess Purity (TLC, MP) start->purity_check is_pure Is Purity >98%? purity_check->is_pure end_pure Purification Complete is_pure->end_pure Yes recrystallization Recrystallization is_pure->recrystallization No end_impure Further Characterization (NMR, HPLC) oiling_out Product 'Oils Out'? recrystallization->oiling_out chromatography Column Chromatography chromatography_success Assess Purity chromatography->chromatography_success recrystallization_success Assess Purity recrystallization_success->end_pure Purity OK recrystallization_success->chromatography Purity Not OK chromatography_success->end_pure Purity OK chromatography_success->end_impure Purity Not OK oiling_out->recrystallization_success No change_solvent Adjust Solvent System or Cooling Rate oiling_out->change_solvent Yes change_solvent->recrystallization

References

Technical Support Center: Purification of p-Toluenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of p-toluenesulfonic acid (PTSA) with a focus on reducing sulfate (B86663) content.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial p-toluenesulfonic acid?

A1: The most common impurities in commercially available p-toluenesulfonic acid (PTSA) are sulfuric acid and benzenesulfonic acid. These arise from the industrial synthesis process, which involves the sulfonation of toluene (B28343).

Q2: Why is it important to reduce the sulfate content in p-toluenesulfonic acid for pharmaceutical applications?

A2: In pharmaceutical applications, high levels of impurities like sulfate can be detrimental. Sulfuric acid is a strong, corrosive acid that can lead to unwanted side reactions, degradation of the active pharmaceutical ingredient (API), and potential toxicity. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits on impurity levels in drug substances.

Q3: What are the primary methods for purifying p-toluenesulfonic acid to reduce sulfate content?

A3: The main laboratory-scale methods for reducing sulfate content in PTSA include:

  • Recrystallization: This involves dissolving the impure PTSA in a suitable solvent (often a concentrated aqueous solution or a mixed solvent system) and allowing the purified PTSA to crystallize upon cooling, leaving the more soluble sulfate impurities in the mother liquor.

  • Solvent Washing/Slurrying: This technique uses a solvent in which PTSA is poorly soluble, but the sulfate impurities are soluble. The impure PTSA is stirred as a slurry in this solvent, which selectively dissolves the sulfate.

  • Azeotropic Drying: While primarily used to remove water from PTSA monohydrate to yield the anhydrous form, azeotropic distillation with a solvent like toluene can also help in the purification process by removing volatile impurities and facilitating subsequent purification steps.

Q4: How can I determine the sulfate content in my p-toluenesulfonic acid sample?

A4: There are several analytical methods to quantify sulfate content in PTSA:

  • Gravimetric Analysis: A classic and reliable method involves dissolving the PTSA sample in water, acidifying with hydrochloric acid, and then precipitating the sulfate ions as barium sulfate by adding barium chloride solution. The precipitated barium sulfate is then filtered, washed, dried, and weighed.

  • Ion Chromatography (IC): This is a modern and sensitive technique for separating and quantifying ions. IC can effectively separate sulfate from p-toluenesulfonate and other anions, providing accurate quantification.[1][2][3][4][5]

Troubleshooting Guides

Troubleshooting Recrystallization of p-Toluenesulfonic Acid
Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is supersaturated but requires nucleation to begin crystallization.1. Boil off some of the solvent to increase the concentration of PTSA and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of pure PTSA, if available. 4. Cool the solution to a lower temperature using an ice bath.[6]
The product "oils out" instead of crystallizing. 1. The solution is too concentrated, and the saturation point is above the melting point of the impure PTSA. 2. Significant impurities are present, depressing the melting point. 3. The cooling rate is too rapid.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Consider a pre-purification step, such as a charcoal treatment of the hot solution, to remove impurities. 3. Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help slow the cooling rate.[6][7][8]
The purified PTSA is still discolored (e.g., pink or yellow). 1. Presence of colored organic impurities. 2. Degradation of PTSA due to excessive heating.1. Perform a hot filtration of the dissolved PTSA solution after treating it with activated charcoal to adsorb colored impurities. 2. Avoid prolonged heating at high temperatures during dissolution.
Low yield of purified p-toluenesulfonic acid. 1. Too much solvent was used, and a significant amount of PTSA remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals during filtration.1. Reduce the volume of the mother liquor by evaporation and cool to recover a second crop of crystals. 2. Use a pre-heated funnel and filter flask for hot filtration. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent. 3. Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals to the filter.
Troubleshooting Sulfate Analysis by Gravimetric Method
Issue Possible Cause(s) Recommended Solution(s)
The barium sulfate precipitate is very fine and passes through the filter paper. 1. Precipitation was carried out too quickly or from a too concentrated solution. 2. Coprecipitation of other ions.1. Add the barium chloride solution slowly with constant stirring to a hot, dilute solution of the PTSA. 2. Allow the precipitate to "digest" (stand in the hot mother liquor) for several hours to promote the formation of larger, more easily filterable crystals.
Inconsistent or non-reproducible results for sulfate content. 1. Incomplete precipitation of barium sulfate. 2. Loss of precipitate during filtration and washing. 3. Incomplete drying of the precipitate.1. Ensure an excess of barium chloride is added. Test for complete precipitation by adding a drop of BaCl₂ solution to the clear supernatant. 2. Use a quantitative, ashless filter paper and ensure all precipitate is transferred. Wash with small portions of hot deionized water. 3. Dry the precipitate to a constant weight in a muffle furnace or oven at an appropriate temperature.

Comparison of Purification Methods for Sulfate Reduction

Purification Method Principle Typical Final Sulfate Content Advantages Disadvantages
Recrystallization from Concentrated Aqueous/HCl Solution Difference in solubility between PTSA and sulfuric acid in the chosen solvent system. PTSA is less soluble and crystallizes out upon cooling.≤ 0.3% (ACS Reagent Grade)[9][10]- Effective for removing a wide range of impurities. - Can yield high-purity PTSA.- Can be time-consuming. - Yield may be reduced due to the solubility of PTSA in the mother liquor. - Requires careful selection of solvent.
Solvent Washing/Slurrying PTSA is poorly soluble in the chosen solvent (e.g., ethyl acetate, n-propyl acetate), while sulfuric acid is more soluble and is washed away.< 0.005% (as per patent CN106588712A)[11]- Simple, rapid, and efficient process. - High yield (>84% reported). - Solvent can be recycled.[11]- May be less effective for other types of impurities. - Requires a solvent in which PTSA has very low solubility.
Azeotropic Drying with Toluene Primarily for removing water of hydration. Can be a preparatory step for other purifications.Not the primary method for sulfate removal, but can be part of a larger purification scheme.- Effective for producing anhydrous PTSA. - Toluene can be easily removed.- Not effective for removing non-volatile impurities like sulfuric acid on its own. - Requires specialized glassware (Dean-Stark apparatus).

Experimental Protocols

Protocol 1: Purification of p-Toluenesulfonic Acid by Solvent Washing

This protocol is based on the method described in patent CN106588712A.[11]

Objective: To reduce the sulfate content of industrial-grade p-toluenesulfonic acid.

Materials:

  • Industrial-grade p-toluenesulfonic acid

  • Impurity removal solvent (e.g., ethyl acetate, n-propyl acetate, or isopropyl acetate)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Weigh the industrial-grade p-toluenesulfonic acid and place it in a beaker or flask.

  • Add the impurity removal solvent. A mass-to-volume ratio of 1g of PTSA to 1-2 mL of solvent is recommended.[11]

  • Stir the resulting slurry at room temperature for 0.5 to 2 hours.[11]

  • Turn off the stirrer and allow the solid to settle for 1 to 5 hours. This allows for the sulfate impurities to fully dissolve in the solvent.[11]

  • Separate the purified solid PTSA from the solvent by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with a small amount of fresh, cold impurity removal solvent.

  • Dry the purified p-toluenesulfonic acid in a vacuum oven at 50-70°C for 1-4 hours, or until a constant weight is achieved.[11]

Expected Outcome: The purified p-toluenesulfonic acid should have a sulfate content of less than 0.005% and a purity of greater than 99.95%.[11] The yield is expected to be greater than 84%.[11]

Protocol 2: Determination of Sulfate Content by Gravimetric Analysis

This protocol is adapted from the ACS Reagent Chemicals monograph for p-toluenesulfonic acid monohydrate.

Objective: To quantify the sulfate impurity in a sample of p-toluenesulfonic acid.

Materials:

  • p-Toluenesulfonic acid sample

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • 12% (w/v) Barium chloride (BaCl₂) solution

  • Beakers

  • Hot plate

  • Watch glass

  • Quantitative ashless filter paper

  • Funnel

  • Wash bottle

  • Crucible

  • Muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.7 g of the p-toluenesulfonic acid sample into a 400 mL beaker.

  • Dissolve the sample in 180 mL of deionized water.

  • Add 10 mL of concentrated hydrochloric acid and heat the solution to boiling on a hot plate.

  • While stirring, slowly add 10 mL of 12% barium chloride solution to the hot PTSA solution. A white precipitate of barium sulfate (BaSO₄) will form.

  • Cover the beaker with a watch glass and digest the precipitate by keeping the solution hot (just below boiling) on the hot plate for at least 2 hours. This promotes the formation of larger, more filterable crystals.

  • Allow the solution to stand and cool for at least 8 hours, or overnight.

  • Set up a filtration apparatus with a quantitative ashless filter paper. Wet the filter paper with deionized water to ensure a good seal.

  • Carefully decant the supernatant through the filter paper.

  • Transfer the precipitate to the filter paper using a stream of hot deionized water from a wash bottle. Use a rubber policeman to ensure all the precipitate is transferred.

  • Wash the precipitate on the filter paper with several small portions of hot deionized water until the filtrate is free of chloride ions (test with a silver nitrate (B79036) solution).

  • Carefully fold the filter paper containing the precipitate and place it in a pre-weighed crucible.

  • Dry and char the filter paper in the crucible over a low flame, then transfer to a muffle furnace at 800-900°C and ignite to a constant weight.

  • Cool the crucible in a desiccator and weigh it on an analytical balance.

  • A blank determination should be performed concurrently using the same quantities of reagents but without the PTSA sample.

  • Calculate the mass percentage of sulfate in the original sample.

Visualizations

Purification_Workflow General Workflow for p-Toluenesulfonic Acid Purification start Impure p-Toluenesulfonic Acid (High Sulfate Content) purification_step Purification Method Selection start->purification_step recrystallization Recrystallization (e.g., from conc. aq. solution) purification_step->recrystallization Dissolution & Crystallization solvent_wash Solvent Washing/Slurrying (e.g., with Ethyl Acetate) purification_step->solvent_wash Selective Dissolution filtration Solid-Liquid Separation (Vacuum Filtration) recrystallization->filtration solvent_wash->filtration drying Drying (Vacuum Oven) filtration->drying waste Mother Liquor/Wash Solvent (Contains Sulfate Impurities) filtration->waste analysis Sulfate Content Analysis (Gravimetric or IC) drying->analysis final_product Purified p-Toluenesulfonic Acid (Low Sulfate Content) analysis->final_product

Caption: General workflow for the purification of p-toluenesulfonic acid.

Troubleshooting_Recrystallization Troubleshooting Decision Tree for PTSA Recrystallization start Cooling the dissolved PTSA solution q1 Do crystals form? start->q1 a1_yes Successful Crystallization q1->a1_yes Yes q2 Is the solution cloudy or clear? q1->q2 No a2_cloudy Solution is likely supersaturated. Scratch flask with glass rod. q2->a2_cloudy Cloudy a2_clear Too much solvent was used. q2->a2_clear Clear q3 Does the product 'oil out'? a2_cloudy->q3 action1 Boil off some solvent and re-cool. a2_clear->action1 q3->a1_yes No, proceeds to crystallize a3_yes Reheat, add a small amount of extra solvent, and cool slowly. q3->a3_yes Yes

Caption: Troubleshooting decision tree for PTSA recrystallization.

References

strategies to improve yield in N-aryl sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Aryl Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of N-aryl sulfonamides.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Strategy
Unreactive Amine (Sterically Hindered or Electron-Deficient) • Increase reaction temperature. • Use a more potent nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1] • Consider alternative, more reactive sulfonylating agents such as sulfonyl fluorides.[1] • Employ catalytic methods like copper-catalyzed cross-coupling reactions of sulfonamides with aryl halides.[1]
Poor Sulfonyl Chloride Quality • Ensure the sulfonyl chloride is fresh or has been stored under anhydrous conditions to prevent hydrolysis to sulfonic acid.[1] • If synthesizing the sulfonyl chloride in-situ, optimize the chlorination conditions.[1]
Suboptimal Reaction Conditions Base Selection: For sterically hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be preferable to pyridine (B92270) or triethylamine (B128534) (TEA).[1] • Solvent: Ensure the use of an appropriate anhydrous solvent. Common choices include dichloromethane (B109758) (DCM), acetonitrile, or pyridine (which can also act as the base). • Temperature: While room temperature is often sufficient, some reactions may require heating to proceed to completion.
Inefficient Coupling Method • For challenging couplings, explore modern synthetic strategies such as palladium-catalyzed chlorosulfonylation of arylboronic acids or photosensitized nickel catalysis for C-N bond formation.[2][3][4][5]

Issue 2: Presence of Significant Impurities

Impurity Identification Minimization Strategy
Unreacted Starting Materials TLC, LC-MS, NMR• Drive the reaction to completion by increasing reaction time or temperature. • Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride to consume all the amine.[1]
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid) TLC, LC-MS• Ensure strictly anhydrous reaction conditions. • Remove during aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).[1]
Bis-sulfonated Amine (R-N(SO₂R')₂) LC-MS, NMR• Use a 1:1 stoichiometry of primary amine to sulfonyl chloride. • Add the sulfonyl chloride slowly or portion-wise to the amine solution.[1]
Disulfide Formation TLC, LC-MS• Optimize in-situ formation of sulfonyl chloride from a thiol to avoid oxidative homocoupling.[1]

Issue 3: Difficulty with Product Purification

Problem Recommended Action
Product is an oil or difficult to crystallize • Attempt purification via silica (B1680970) gel column chromatography.
"Tailing" of product on silica gel column • This can be due to the acidic N-H proton. Add a small amount of triethylamine (0.5-1%) or acetic acid to the eluent to improve peak shape.[1]
Persistent impurities after chromatography • If the product is a solid, recrystallization is often a highly effective purification method.[1] Common solvent systems include ethanol/water or ethyl acetate (B1210297)/hexanes.[1]
Removal of common reaction byproducts • Perform a thorough aqueous workup:    - Acid wash (e.g., 1M HCl): Removes unreacted amine and basic byproducts.[1]    - Base wash (e.g., saturated NaHCO₃): Removes unreacted sulfonyl chloride (as sulfonic acid) and other acidic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for my N-aryl sulfonamide synthesis?

The choice of base is crucial. Pyridine can act as both a base and a nucleophilic catalyst. For sterically hindered amines or sulfonyl chlorides, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often a better choice to avoid side reactions.[1] Triethylamine (TEA) is also commonly used.

Q2: My reaction is very slow. How can I speed it up?

You can try gently heating the reaction mixture. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal reaction time and temperature.[1] Using a slight excess of the sulfonyl chloride can also help drive the reaction to completion.[1]

Q3: I am working with a primary amine and getting a significant amount of a double-sulfonated byproduct. How can I prevent this?

To favor mono-sulfonylation, use a 1:1 stoichiometric ratio of your amine and sulfonyl chloride. The key is to add the sulfonyl chloride slowly or in portions to the solution of the amine.[1] This ensures that the amine is always in excess relative to the sulfonyl chloride at any given moment, minimizing the chance of a second sulfonylation.

Q4: Are there alternatives to using sulfonyl chlorides?

Yes, several modern methods avoid the use of potentially unstable or toxic sulfonyl chlorides.[2] These include:

  • Copper-Catalyzed Cross-Coupling: Reacting a sulfonamide with an aryl halide.[1]

  • Palladium-Catalyzed Reactions: For example, the coupling of arylboronic acids with a sulfur dioxide source.[4][5]

  • Synthesis from Nitroarenes: A one-step method using nitroarenes and sodium arylsulfinates.[6][7][8]

  • Alternative Sulfonylating Agents: Sulfonyl fluorides are more stable than sulfonyl chlorides and can be more effective for certain amines.[1] DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is another stable source of sulfur dioxide.[1]

Q5: How can I purify my sulfonamide if it's not a crystalline solid?

If recrystallization is not an option, silica gel column chromatography is the standard method.[1] Pay attention to the solvent system; a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typical.[1] If you observe "tailing," adding a small amount of an acid or base to the eluent can improve the separation.[1]

Quantitative Data Summary

The following tables summarize reported yields for N-aryl sulfonamide synthesis under various catalytic systems.

Table 1: Photosensitized Nickel-Catalyzed Sulfonamidation of Aryl Halides

Aryl HalideSulfonamideYield (%)Reference
4-BromoacetophenoneBenzenesulfonamide95[2]
4-ChlorobenzonitrileBenzenesulfonamide88[2]
1-Bromo-4-methoxybenzeneMethanesulfonamide99[2]
2-BromopyridineBenzenesulfonamide85[2]
Conditions: Ir photocatalyst, NiCl₂·glyme, tetramethylguanadine (base), in DMSO at ambient temperature.[2]

Table 2: Iron-Catalyzed N-Arylsulfonamide Formation from Nitroarenes

NitroareneSodium ArylsulfinateYield (%)Reference
NitrobenzeneSodium benzenesulfinate92[7]
4-NitrotolueneSodium p-toluenesulfinate95[7]
1-Chloro-4-nitrobenzeneSodium benzenesulfinate87[7]
4-NitroanisoleSodium p-toluenesulfinate91[7]
Conditions: FeCl₂ (catalyst), NaHSO₃ (reductant), in DMSO.[7]

Table 3: Palladium-Catalyzed Synthesis from Arylboronic Acids

Arylboronic AcidAmineYield (%)Reference
4-Methoxyphenylboronic acidMorpholine91[5]
3-Thiopheneboronic acidPyrrolidine85[5]
4-Acetylphenylboronic acidAniline78[5]
2-Dibenzofuranboronic acidBenzylamine88[5]
Conditions: Pd catalyst, ligand, Na₂CO₃ (base), in acetone, followed by addition of amine.[5]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride

  • Dissolve the amine (1.0 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., DCM, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 mmol) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.[1]

Protocol 2: Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids

  • To a reaction vessel, add the solid-supported sulfonamide (1.0 equiv).

  • Add a solution of the arylboronic acid (5.0 equiv), copper (II) acetate (2.0 equiv), and triethylamine (4.0 equiv) in a suitable solvent such as DCM.

  • Stir the reaction mixture at room temperature for approximately 15 hours.

  • Filter the resin and wash sequentially with DMF, water, THF, and DCM.

  • Dry the resin under vacuum. Cleavage from the solid support will yield the N-arylsulfonamide.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_sm Check Starting Material Integrity (Amine & Sulfonyl Chloride) start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Yes sm_bad Degraded/Impure check_sm->sm_bad No check_conditions Review Reaction Conditions (Base, Solvent, Temp) cond_ok Conditions Appear Optimal check_conditions->cond_ok Yes cond_sub Suboptimal Conditions check_conditions->cond_sub No consider_alt Consider Alternative Methods alt_methods Explore Catalytic Cross-Coupling or Alternative Reagents consider_alt->alt_methods sm_ok->check_conditions purify_sm Purify or Replace Starting Materials sm_bad->purify_sm purify_sm->start cond_ok->consider_alt optimize_cond Optimize Base, Solvent, or Temperature cond_sub->optimize_cond optimize_cond->start end Improved Yield alt_methods->end

Caption: A logical workflow for troubleshooting low-yield N-aryl sulfonamide synthesis.

Synthesis_Strategy_Selection N-Aryl Sulfonamide Synthesis Strategy Selection start Select Synthesis Strategy amine_available Is the corresponding aryl amine readily available? start->amine_available classical Classical Method: Aryl Amine + Sulfonyl Chloride amine_available->classical Yes modern_methods Consider Modern Cross-Coupling Methods amine_available->modern_methods No / Unreactive product N-Aryl Sulfonamide classical->product starting_material What starting material is available? modern_methods->starting_material aryl_halide Aryl Halide starting_material->aryl_halide aryl_boronic Arylboronic Acid starting_material->aryl_boronic nitroarene Nitroarene starting_material->nitroarene cu_coupling Cu- or Ni-catalyzed coupling with Sulfonamide aryl_halide->cu_coupling pd_coupling Pd-catalyzed coupling with SO2 source aryl_boronic->pd_coupling fe_coupling Fe-catalyzed coupling with Sulfinate nitroarene->fe_coupling cu_coupling->product pd_coupling->product fe_coupling->product

Caption: Decision tree for selecting a suitable N-aryl sulfonamide synthesis strategy.

References

Validation & Comparative

A Comparative Guide to N-Methylbenzenesulfonamide and Other N-Alkylated Sulfonamides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of N-Methylbenzenesulfonamide with other short-chain N-alkylated benzenesulfonamides, focusing on their physicochemical properties and biological activities. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work with this versatile class of compounds.

Executive Summary

N-alkylated sulfonamides are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, herbicidal, and enzyme inhibitory effects. The nature of the N-alkyl substituent significantly influences the physicochemical properties and biological efficacy of these compounds. This guide presents a comparative analysis of N-methyl, N-ethyl, and N-propyl benzenesulfonamides, supported by experimental data, detailed protocols, and mechanistic visualizations to highlight the subtle yet critical differences imparted by the length of the N-alkyl chain.

Physicochemical Properties: A Comparative Overview

The length of the N-alkyl chain systematically influences the physicochemical properties of benzenesulfonamide (B165840) derivatives. As the alkyl chain elongates from methyl to propyl, there is a general trend of increasing lipophilicity (logP) and boiling point, while melting point and aqueous solubility can vary based on crystal packing and intermolecular forces.

PropertyThis compoundN-EthylbenzenesulfonamideN-Propylbenzenesulfonamide
Molecular Formula C₇H₉NO₂SC₈H₁₁NO₂SC₉H₁₃NO₂S
Molecular Weight 171.22 g/mol [1]185.25 g/mol [2]199.27 g/mol [3]
Melting Point 83 °C[4]Not AvailableNot Available
Boiling Point Not Available314 °C[4][5]Not Available
Calculated logP 0.9[1]1.31.6[3]
Water Solubility SolubleNot AvailableNot Available

Biological Activities: A Structure-Activity Relationship Perspective

The biological activity of N-alkylated sulfonamides is intricately linked to the nature of the N-alkyl substituent. Variations in the alkyl chain length can modulate the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Antimicrobial Activity

Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The structure-activity relationship suggests that the electronic and steric properties of the N-substituent can influence the binding affinity to DHPS. While specific comparative data for N-methyl, N-ethyl, and N-propyl benzenesulfonamides is sparse, it is understood that modifications to the sulfonamide nitrogen can impact potency.

Carbonic Anhydrase Inhibition

N-alkylated sulfonamides are also known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The sulfonamide group coordinates to the zinc ion in the active site, blocking the enzyme's activity. The N-alkyl substituent can interact with amino acid residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity. Generally, increasing the size of the N-alkyl group can lead to varied effects on inhibitory activity against different CA isoforms, depending on the topology of the active site.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams visualize a key signaling pathway and a standard experimental workflow.

folic_acid_synthesis_inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Inhibited by Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines_Thymidine Purines & Thymidine Tetrahydrofolate->Purines_Thymidine Sulfonamides N-Alkylated Sulfonamides Sulfonamides->Dihydropteroate_Synthase

Mechanism of antibacterial action of N-alkylated sulfonamides.

kirby_bauer_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Prepare Mueller-Hinton a gar plates inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->inoculum streak Streak inoculum evenly onto agar (B569324) surface inoculum->streak apply_disk Apply sulfonamide-impregnated disk streak->apply_disk incubate Incubate at 35-37°C for 16-20 hours apply_disk->incubate measure Measure the diameter of the zone of inhibition incubate->measure interpret Interpret results (Susceptible, Intermediate, Resistant) measure->interpret

Experimental workflow for the Kirby-Bauer disk diffusion susceptibility test.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Synthesis of N-Alkyl-Benzenesulfonamides (General Procedure)

This protocol describes a general method for the synthesis of N-alkyl-benzenesulfonamides via the reaction of benzenesulfonyl chloride with the corresponding alkylamine.

Materials:

  • Benzenesulfonyl chloride

  • N-methylamine, N-ethylamine, or N-propylamine (in a suitable solvent or as a gas)

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • A suitable solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the alkylamine (1.1 equivalents) and the base (1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-alkyl-benzenesulfonamide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a sulfonamide that inhibits the visible growth of a bacterium.

Materials:

  • N-alkylated sulfonamide stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the sulfonamide compound in CAMHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without sulfonamide) and a negative control (broth without bacteria).

  • Incubate the plate at 35-37 °C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the sulfonamide that shows no turbidity (visible growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified carbonic anhydrase isozyme

  • N-alkylated sulfonamide inhibitor stock solution

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • CO₂-saturated water

  • pH indicator (e.g., phenol (B47542) red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the carbonic anhydrase enzyme and the N-alkylated sulfonamide inhibitor at various concentrations in the buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator at its λmax as the pH decreases due to the formation of carbonic acid.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Inhibition constants (Ki) can be calculated by fitting the data to the appropriate inhibition model.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This protocol describes the classic method for determining the lipophilicity of a compound.

Materials:

  • N-alkylated sulfonamide

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate buffer (pH 7.4)

  • Separatory funnels or centrifuge tubes

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

  • Prepare a stock solution of the sulfonamide in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both n-octanol and water (or buffer).

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully collect samples from both the aqueous and octanol (B41247) phases.

  • Determine the concentration of the sulfonamide in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

References

comparative spectroscopic analysis of benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic properties of benzenesulfonamide (B165840) derivatives, a class of compounds significant for their wide-ranging pharmacological applications, including antimicrobial and anticancer activities.[1][2] The structural characterization of these derivatives is fundamental to understanding their mechanism of action and for the development of new therapeutic agents. This document provides a comparative analysis using key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed methodologies.

Data Presentation: Spectroscopic Comparison

The following tables summarize characteristic spectroscopic data for benzenesulfonamide and its derivatives, facilitating identification and structural elucidation.

Table 1: Infrared (IR) Spectroscopy Data
Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)Reference
N-H (Amine/Amide)Asymmetric & Symmetric Stretch3300 - 3500[3][4]
C-H (Aromatic)Stretch3000 - 3150[4][5]
C=O (Amide/Imide)Stretch1680 - 1730[6]
C=N (Imine)Stretch1590 - 1610[6]
S=O (Sulfonyl)Asymmetric Stretch1318 - 1383[3]
S=O (Sulfonyl)Symmetric Stretch1150 - 1160[6]
S-N (Sulfonamide)Stretch840 - 960[3][7]
Table 2: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in DMSO-d₆)
Proton TypeChemical Shift (δ, ppm)MultiplicityNotesReference
-SO₂NH₂7.3 - 7.4Singlet (broad)Exchangeable with D₂O.[8]
-SO₂NHR9.8 - 12.1Singlet (broad)Can be significantly downfield depending on conjugation.[6][9]
Aromatic (Ar-H)6.5 - 8.6MultipletPosition depends on ring substitution.[6]
Alkyl (e.g., -CH₃)2.3 - 2.7Singlet/MultipletProtons on carbons adjacent to the aromatic ring or heteroatoms.[6][10]
Alkyl (e.g., -CH₂)1.2 - 3.2MultipletVaries based on proximity to electronegative atoms.[1][10]
Table 3: Mass Spectrometry (MS) Fragmentation Data
Ionization MethodPrecursor IonKey Fragment Ion(s)Fragmentation PathwayReference
ESI (+)[M+H]⁺Varies with structureInitial protonation, followed by loss of small neutral molecules.[1]
ESI (-)[M-H]⁻[M-H-SO₂]⁻Loss of sulfur dioxide is a common pathway.[11]
ESI (-)[M-H]⁻ (N-phenyl)anilide anion (m/z 92)Involves hydrogen transfer and benzyne (B1209423) elimination.[11]
ESI (-)[M-H]⁻ (p-chloro-N-alkyl)sulfoxylate anion (m/z 65)Characteristic fragment for certain substituted derivatives.[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid benzenesulfonamide derivative is finely ground in an agate mortar with ~150-200 mg of dry potassium bromide (KBr) powder. The homogenous mixture is then compressed in a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.[10][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the benzenesulfonamide derivative is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[13] Tetramethylsilane (TMS) is often used as an internal reference standard (δ = 0.00 ppm).[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.[6][9]

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are typically acquired.[13] Standard pulse sequences are used to obtain one-dimensional spectra. Further structural elucidation can be achieved using two-dimensional NMR techniques like COSY, HSQC, and HMBC if necessary.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the μg/mL to ng/mL range).

  • Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is commonly employed.[1][11]

  • Data Acquisition: The analysis can be run in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively. The instrument is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation to aid in structural confirmation.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of novel benzenesulfonamide derivatives.

G Workflow for Benzenesulfonamide Derivative Analysis cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., Benzenesulfonyl chloride) reaction Chemical Reaction (e.g., Schotten-Baumann) start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification product Pure Derivative purification->product ir FT-IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms elucidation Structure Elucidation ir->elucidation nmr->elucidation ms->elucidation comparison Comparison with Literature Data elucidation->comparison conclusion Final Structure Confirmation comparison->conclusion

Caption: A flowchart illustrating the synthesis, purification, and multi-technique spectroscopic characterization process for novel benzenesulfonamide derivatives.

References

Validating the Molecular Structure of N-Methylbenzenesulfonamide: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of methodologies for the structural validation of N-Methylbenzenesulfonamide, with a primary focus on X-ray crystallography, supplemented by spectroscopic techniques. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages crystallographic data from structurally analogous sulfonamides to provide a robust framework for comparison and validation.

This document presents a detailed comparison of X-ray crystallography with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By examining the experimental data and protocols, researchers can gain a comprehensive understanding of the strengths and limitations of each technique in the structural elucidation of this compound and related compounds.

Comparative Analysis of Structural Validation Techniques

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. However, obtaining crystals of suitable quality can be a significant hurdle. In the absence of a crystal structure for this compound, data from closely related analogs provide valuable benchmarks for key structural parameters. Spectroscopic methods, on the other hand, offer complementary information about the molecule's connectivity, functional groups, and molecular weight, which collectively support the proposed structure.

The following table summarizes the key quantitative data obtained from X-ray crystallography of analogous sulfonamides and the expected data from spectroscopic analysis of this compound.

Parameter X-ray Crystallography Data (Analogous Compounds) Spectroscopic Data (this compound) Technique
Molecular Conformation Provides precise 3D coordinates, bond lengths, bond angles, and torsion angles. For example, in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the S=O bond lengths are approximately 1.424-1.429 Å, and the S1-N1 bond length is about 1.608 Å.[1] The C1—S1—N1—C8 torsion angle is 57.9°.[1]Infers connectivity and through-bond/through-space correlations. 2D NMR (COSY, HSQC, HMBC) can establish proton-proton and proton-carbon connectivities.Single-Crystal X-ray Diffraction
Unit Cell Dimensions For N-allyl-N-benzyl-4-methylbenzenesulfonamide (orthorhombic, Pna21): a = 18.6919(18) Å, b = 10.5612(10) Å, c = 8.1065(8) Å, V = 1600.3(3) ų.[2]Not ApplicableSingle-Crystal X-ray Diffraction
Key Bond Lengths (Å) S=O: ~1.42-1.44 Å, S-N: ~1.61-1.64 Å, S-C(aryl): ~1.76 Å, N-C: ~1.46-1.47 Å.[1][2]Not directly measured, but can be correlated with vibrational frequencies in IR or chemical shifts in NMR.Single-Crystal X-ray Diffraction
Key Bond Angles (°) O-S-O: ~118-120°, C-S-N: ~107°, S-N-C: ~116-120°.Not directly measured.Single-Crystal X-ray Diffraction
Proton Chemical Shifts (ppm) Not ApplicableAromatic Protons: ~7.5-7.9 ppm (m), N-H Proton: Variable, ~5.0 ppm (broad s), N-Methyl Protons: ~2.6 ppm (d).¹H NMR Spectroscopy
Carbon Chemical Shifts (ppm) Not ApplicableAromatic Carbons: ~127-140 ppm, N-Methyl Carbon: ~29 ppm.¹³C NMR Spectroscopy
Vibrational Frequencies (cm⁻¹) Not ApplicableSO₂ asymmetric stretch: ~1325-1350 cm⁻¹, SO₂ symmetric stretch: ~1150-1170 cm⁻¹, N-H stretch: ~3250-3300 cm⁻¹, C-H (aromatic) stretch: ~3000-3100 cm⁻¹, C-H (aliphatic) stretch: ~2800-3000 cm⁻¹.FTIR Spectroscopy
Molecular Mass (m/z) Not ApplicableMolecular Ion [M]⁺ or Protonated Molecule [M+H]⁺ peak corresponding to the exact mass of C₇H₉NO₂S (171.04). Fragmentation patterns can confirm structural motifs.Mass Spectrometry

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for single-crystal X-ray diffraction, based on the analysis of analogous sulfonamides, and for the key spectroscopic techniques used in the structural characterization of this compound.

Single-Crystal X-ray Diffraction (Based on Analogous Compounds)
  • Crystal Growth : Single crystals of the sulfonamide compound are typically grown by slow evaporation of a suitable solvent. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide crystals were obtained by recrystallization from ethanol.[2] The process involves dissolving the synthesized compound in a minimal amount of solvent and allowing the solvent to evaporate slowly at room temperature.

  • Data Collection : A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and oil. The crystal is then placed in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal motion and radiation damage.[2] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[2] Data are collected in a series of frames at different crystal orientations.

  • Structure Solution and Refinement : The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software packages such as SHELXS, SHELXL, and OLEX2 are commonly used for this purpose. The final refined structure provides the precise atomic coordinates, bond lengths, angles, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition : The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations) are performed.

  • Data Analysis : The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed. Chemical shifts (δ), coupling constants (J), and integration values are used to deduce the molecular structure and connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid this compound sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis : The positions and intensities of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups (e.g., SO₂, N-H, aromatic C-H) in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition : The sample solution is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : The mass spectrum reveals the molecular weight of the compound through the molecular ion peak. The fragmentation pattern observed in the spectrum provides additional structural information, as specific fragments correspond to different parts of the molecule.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound, integrating both the ideal crystallographic approach (demonstrated with analogs) and the essential spectroscopic techniques.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography (Comparative) cluster_conclusion Conclusion synthesis Synthesize this compound nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Characterization ftir FTIR Spectroscopy synthesis->ftir Characterization ms Mass Spectrometry synthesis->ms Characterization analogs Crystallography of Analogous Sulfonamides synthesis->analogs Characterization structure_confirmed Validated Structure of This compound nmr->structure_confirmed ftir->structure_confirmed ms->structure_confirmed comparison Compare Structural Parameters analogs->comparison comparison->structure_confirmed

References

A Comparative Guide to the Reactivity of N-Methylbenzenesulfonamide and Tosylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-Methylbenzenesulfonamide and Tosylamide. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, based on a comparative analysis of their electronic and steric properties, and reactivity in key chemical transformations.

Introduction

This compound and Tosylamide (p-toluenesulfonamide) are both important compounds in organic synthesis, often employed as protecting groups for amines or as precursors for further functionalization. While structurally similar, the presence of a methyl group on the nitrogen atom in this compound and on the para-position of the benzene (B151609) ring in Tosylamide leads to distinct differences in their reactivity. This guide explores these differences through a review of their physicochemical properties and available reaction data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Tosylamide is crucial for predicting their reactivity. The table below summarizes key parameters for both compounds.

PropertyThis compoundTosylamideData Source(s)
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol 171.22 g/mol [1][2]
Appearance SolidWhite crystalline powder[3]
pKa (in water) Not available10.17[2]

Spectroscopic Data

Spectroscopic analysis provides insight into the structural and electronic properties of molecules.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of this compound and Tosylamide exhibit characteristic signals that can be used for their identification and to infer electronic differences.

This compound:

  • ¹H NMR: Spectral data for this compound shows characteristic peaks for the methyl group protons and the aromatic protons[1].

  • ¹³C NMR: The carbon spectrum displays signals for the methyl carbon and the aromatic carbons[1].

Tosylamide:

  • ¹H NMR: The spectrum of Tosylamide is characterized by signals for the methyl group on the aromatic ring, the aromatic protons, and the amine protons[4][5].

  • ¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbon, the aromatic carbons, and the carbon atoms of the sulfonyl group[6].

A direct comparison of the chemical shifts, particularly of the aromatic protons and carbons, can reveal the electronic influence of the N-methyl versus the p-tolyl methyl group.

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in a molecule.

Functional GroupThis compoundTosylamideData Source(s)
N-H Stretch Present (secondary amide)Present (primary amide)[7][8]
S=O Stretch (asymmetric) ~1350 cm⁻¹~1330 cm⁻¹[8]
S=O Stretch (symmetric) ~1160 cm⁻¹~1150 cm⁻¹[8]

The positions of the sulfonyl stretching bands can provide information about the electronic environment of the SO₂ group.

Reactivity Comparison

The reactivity of this compound and Tosylamide can be compared in several key reaction types.

Nucleophilicity

The nitrogen atom in both molecules can act as a nucleophile. However, their nucleophilicity is influenced by both steric and electronic factors.

  • Tosylamide: The primary amine in tosylamide is a moderately good nucleophile. The electron-withdrawing sulfonyl group reduces the basicity and nucleophilicity of the amine compared to a simple aniline.

  • This compound: The secondary amine in this compound is generally expected to be a stronger nucleophile than tosylamide due to the electron-donating effect of the N-methyl group. However, the methyl group also introduces steric hindrance, which can reduce its reactivity towards bulky electrophiles.

The relative nucleophilicity is also highly dependent on the reaction conditions, particularly the presence of a base to deprotonate the sulfonamide. The resulting sulfonamidate anion is a much stronger nucleophile. Given the likely higher pKa of this compound, it would require a stronger base to deprotonate compared to Tosylamide.

Use as a Leaving Group

The sulfonamide moiety can be converted into a leaving group in certain reactions. The stability of the departing anion determines its effectiveness as a leaving group. A more stable anion is a better leaving group. The stability of the sulfonamidate anion is inversely related to the pKa of the parent sulfonamide. Since Tosylamide is more acidic than this compound, the tosylamidate anion is more stable and therefore a better leaving group than the N-methylbenzenesulfonamidate anion.

Experimental Protocols

Detailed experimental protocols for the synthesis of both this compound and Tosylamide are provided below. These procedures can be used to prepare the compounds for comparative reactivity studies.

Synthesis of this compound

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Synthesis_N_Methylbenzenesulfonamide reagent1 Benzenesulfonyl chloride reaction reagent1->reaction reagent2 Methylamine (B109427) reagent2->reaction solvent Dichloromethane (B109758) solvent->reaction Solvent base Pyridine (B92270) base->reaction Base product This compound reaction->product

Caption: Synthesis of this compound.

Procedure: A solution of benzenesulfonyl chloride (1 equivalent) in dichloromethane is added dropwise to a stirred solution of methylamine (2 equivalents) and pyridine (1.1 equivalents) in dichloromethane at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product can be purified by recrystallization or column chromatography.

Synthesis of Tosylamide (p-Toluenesulfonamide)

dot

Synthesis_Tosylamide reagent1 p-Toluenesulfonyl chloride reaction reagent1->reaction reagent2 Ammonia (B1221849) reagent2->reaction solvent Dichloromethane solvent->reaction Solvent product Tosylamide reaction->product

Caption: Synthesis of Tosylamide.

Procedure: To a solution of p-toluenesulfonyl chloride (1 equivalent) in dichloromethane, aqueous ammonia (excess) is added at room temperature[9][10]. The mixture is stirred vigorously for 2-4 hours. The solid precipitate is collected by filtration, washed with water, and dried to afford p-toluenesulfonamide (B41071) as a white solid[9][10][11].

Logical Relationship of Reactivity Factors

dot

Reactivity_Factors cluster_NMethyl This compound N_Me N-Methyl Group N_Me_Effects Electron-donating Steric Hindrance N_Me->N_Me_Effects Higher_pKa Higher pKa N_Me_Effects->Higher_pKa Less acidic N-H Increased_Nucleophilicity Higher Nucleophilicity (Anion) N_Me_Effects->Increased_Nucleophilicity Increased e- density on N Decreased_Reactivity Potentially Lower Reactivity (Steric Hindrance) N_Me_Effects->Decreased_Reactivity Steric hindrance at N Higher_pKa->Increased_Nucleophilicity Requires stronger base to form anion p_Me p-Methyl Group p_Me_Effects Weakly electron-donating p_Me->p_Me_Effects Lower_pKa Lower pKa p_Me_Effects->Lower_pKa More acidic N-H Better_LG Better Leaving Group Lower_pKa->Better_LG More stable anion

Caption: Factors influencing the reactivity of this compound and Tosylamide.

Conclusion

The choice between these two reagents will depend on the specific requirements of the reaction. For applications requiring a more potent nucleophile where steric hindrance is not a major concern, this compound may be preferred. For reactions where the sulfonamide moiety will ultimately serve as a leaving group, Tosylamide is the superior choice. Further kinetic studies are warranted to provide a more quantitative comparison of their reactivity under various conditions.

References

Comparative Cross-Reactivity Analysis of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-substituted benzenesulfonamides against various protein targets. The information is intended to assist researchers in understanding the selectivity profiles of these compounds and in designing more specific therapeutic agents. The data presented is compiled from multiple experimental studies and is organized for clear comparison.

Introduction

N-substituted benzenesulfonamides are a versatile class of compounds with a wide range of biological activities. Their therapeutic potential is often dictated by their selectivity for a specific protein target. However, cross-reactivity with off-target proteins can lead to undesired side effects. This guide explores the cross-reactivity of this chemical scaffold against key enzyme families, including carbonic anhydrases and protein kinases, as well as their interaction with G-protein coupled receptors. Understanding these off-target interactions is crucial for the development of safer and more effective drugs.

Data Presentation: Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activities of various N-substituted benzenesulfonamides against different protein targets.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms [1]

Compound/SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Unsubstituted Benzenesulfonamide 25012255.7
N-Hydroxy 78006900>100008900
N-Methoxy 8900760098007900
4-(Dimethylamino)-N-nitro 65795835448435

Table 2: Inhibition of Protein Kinases

Compound ClassTarget KinaseIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)Reference
N-(1H-indazol-6-yl)benzenesulfonamide derivatives PLK40.1 - 12.4--[2]
Benzenesulfonamide-substituted imidazoles ALK5>90% inhibition @ 500nMp38α MAP kinase11% inhibition @ 10,000nM[3]

Table 3: Activity at G-Protein Coupled Receptors (GPCRs)

Compound ClassTarget GPCRAssay TypeActivity (EC₅₀/IC₅₀, nM)Reference
Monosubstituted benzenesulfonamides CXCR4Binding Affinity1 - 10[4][5]
Monosubstituted benzenesulfonamides CXCR4Matrigel Invasion Assay100% inhibition @ 10nM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carbonic Anhydrase Inhibition Assay (CO₂ Hydrase Method)

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase isoforms

  • Test compounds (N-substituted benzenesulfonamides)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., phenol (B47542) red)

  • Spectrophotometer or pH meter

  • Ice bath

Procedure:

  • A solution of the CA isozyme is prepared in the assay buffer.

  • The test compound is added to the enzyme solution at various concentrations and pre-incubated.

  • The reaction is initiated by adding ice-cold CO₂-saturated water to the enzyme-inhibitor mixture.

  • The change in pH due to the formation of carbonic acid is monitored over time using a pH meter or a spectrophotometer with a suitable pH indicator.

  • The enzyme activity is calculated from the rate of pH change.

  • Inhibition constants (Kᵢ) are determined by plotting the enzyme activity against the inhibitor concentration.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[6]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Serial dilutions of the test compound are prepared in DMSO.

  • The kinase, substrate, and test compound are added to the wells of the assay plate.

  • The kinase reaction is initiated by the addition of radiolabeled ATP.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

  • The reaction mixture is transferred to a phosphocellulose filter plate, where the phosphorylated substrate binds to the filter.

  • The filter plate is washed multiple times to remove unincorporated radiolabeled ATP.

  • The radioactivity on the filter is measured using a scintillation counter.

  • The percentage of kinase inhibition for each compound concentration is calculated relative to a control (DMSO only).

  • The IC₅₀ value is determined by fitting the data to a dose-response curve.

GPCR Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound to displace a radiolabeled ligand from a GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualization

Carbonic Anhydrase Inhibition Assay Workflow```dot

G prep Prepare Reagents (CA enzyme, Buffer, CO2-saturated water, Inhibitor) incubate Pre-incubate CA Enzyme with N-Substituted Benzenesulfonamide prep->incubate initiate Initiate Reaction (Add CO2-saturated water) incubate->initiate measure Monitor pH Change (pH meter or Spectrophotometer) initiate->measure calculate Calculate Enzyme Activity measure->calculate determine Determine Ki Value calculate->determine

Caption: Workflow of a radiometric kinase inhibition assay.

Signaling Pathway: Simplified Carbonic Anhydrase Catalysis and Inhibition

G Carbonic Anhydrase Catalysis and Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition CO2 CO2 CA-Zn-HCO3 CA-Zn-HCO₃⁻ CO2->CA-Zn-HCO3 binds H2O H2O CA-Zn-OH CA-Zn-OH⁻ CA-Zn-OH->CA-Zn-HCO3 Inhibited_Complex CA-Zn-Inhibitor CA-Zn-OH->Inhibited_Complex HCO3 HCO₃⁻ CA-Zn-HCO3->HCO3 releases CA-Zn-H2O CA-Zn-H₂O CA-Zn-HCO3->CA-Zn-H2O H+ H+ CA-Zn-H2O->CA-Zn-OH CA-Zn-H2O->H+ releases Inhibitor N-Substituted Benzenesulfonamide Inhibitor->Inhibited_Complex

Caption: Inhibition of the CA catalytic cycle by N-substituted benzenesulfonamides.

References

A Comparative Guide to the Stability of Sulfonamide Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic protection of amine functionalities is of paramount importance. Sulfonamides are a class of amine protecting groups renowned for their high stability, a feature that can be both an advantage and a challenge.[1] This guide provides a detailed comparison of commonly used sulfonamide protecting groups, focusing on their relative stability and the conditions required for their cleavage. The choice of a sulfonamide protecting group can significantly influence the efficiency and success of a synthetic route, making a thorough understanding of their properties essential for researchers, scientists, and drug development professionals.[1]

The stability of sulfonamides to a wide array of reaction conditions, including many acidic and basic environments, as well as various oxidizing and mild reducing agents, is a key characteristic.[1][2] However, this robustness necessitates specific and sometimes harsh conditions for their removal.[1][2] The primary sulfonamide protecting groups discussed herein are the p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), and methanesulfonyl (Mesyl, Ms) groups.

Comparative Stability and Cleavage Conditions

The stability of a sulfonamide protecting group is inversely related to the ease of its cleavage. The selection of a particular group is often dictated by the overall synthetic strategy, especially the deprotection step.[1]

  • Tosyl (Ts) Group: The tosyl group is known for its exceptional stability, making it a reliable choice when robust protection is required.[3] However, its removal often demands harsh reductive or acidic conditions, which may not be compatible with sensitive functional groups.[3][4] Common methods for tosyl group cleavage include the use of strong acids like HBr and H2SO4, or potent reducing agents such as sodium in liquid ammonia (B1221849) or sodium naphthalenide.[4][5] Milder, more selective methods have been developed, including the use of samarium(II) iodide (SmI2) in the presence of an amine and water, which can achieve rapid deprotection at room temperature.[6]

  • Nosyl (Ns) Group: The nosyl group offers a key advantage over the tosyl group in that it can be cleaved under much milder conditions.[7][8] This is due to the electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution (SNAr) at the sulfur-bearing carbon.[9] The most common method for nosyl group removal involves treatment with a thiol, such as thiophenol, in the presence of a mild base like potassium carbonate.[8][9] This method is highly selective and orthogonal to many other protecting groups, including Boc, Cbz, and Fmoc.[9]

  • Mesyl (Ms) Group: The methanesulfonyl group is another robust protecting group, comparable in stability to the tosyl group under many conditions.[1] A notable feature of the mesyl group is its susceptibility to cleavage under conditions that may leave other sulfonamides, like tosylamides, intact.[1]

The following table summarizes the cleavage conditions for these common sulfonamide protecting groups, providing a quick reference for their comparative stability.

Protecting GroupReagents for CleavageConditionsRelative LabilityKey Features
Tosyl (Ts) HBr, H2SO4Concentrated acid, heatLowVery stable, but requires harsh cleavage conditions.[4]
Sodium in liquid ammoniaDissolving metal reductionLowEffective but harsh reductive conditions.[4]
Sodium NaphthalenideReductiveLowPowerful reducing agent for cleavage.[5]
SmI2 / Amine / WaterReductiveModerateMild and rapid cleavage at room temperature.[6]
Mg / MeOHReductiveModerateA milder reductive cleavage method.[7]
Nosyl (Ns) Thiophenol / K2CO3Nucleophilic Aromatic SubstitutionHighMild and selective cleavage, orthogonal to many other protecting groups.[8][9]
Other thiols (e.g., p-mercaptobenzoic acid) / BaseNucleophilic Aromatic SubstitutionHigh"Odorless" thiol alternatives are available.[10]
Mesyl (Ms) n-BuLi, then O2Deprotonation and OxygenationModerateCan be cleaved selectively in the presence of other sulfonamides.[1]
Reductive methods (similar to Tosyl)ReductiveLowGenerally requires harsh reductive conditions.

Experimental Protocols

Deprotection of a Nosyl-Protected Amine using Thiophenol

This protocol is adapted from the Fukuyama amine synthesis for the deprotection of a nosyl group.[8]

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF.

  • Add thiophenol (2.5 eq) to the solution.

  • Add a base, such as potassium carbonate (K2CO3, 2.0 eq) or an aqueous solution of potassium hydroxide (B78521) (2.5 eq), to the reaction mixture. For the hydroxide solution, it is often prepared and added at 0 °C.[8]

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50 °C) and monitored by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.[8]

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or distillation, to afford the deprotected amine.[8]

Reductive Deprotection of a Tosyl-Protected Amine using SmI2/Amine/Water

This protocol describes a mild and rapid method for the cleavage of tosyl amides.[6]

Procedure:

  • To a solution of the tosyl-protected amine (1.0 eq) in THF, add an aliphatic amine such as pyrrolidine, triethylamine, or isopropylamine.

  • Add a solution of samarium(II) iodide (SmI2) in THF (typically 0.1 M) to the mixture.

  • Add water to the reaction mixture.

  • The reaction is typically instantaneous at room temperature. The progress can be monitored by GC or TLC.

  • Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may involve extraction and purification by chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine (R-NHR') ProtectedAmine Sulfonamide (R-N(R')-SO2R'') Amine->ProtectedAmine Sulfonylation SulfonylChloride Sulfonyl Chloride (R''-SO2Cl) SulfonylChloride->ProtectedAmine Base Base (e.g., Pyridine) Base->ProtectedAmine ProtectedAmine_deprotect Sulfonamide (R-N(R')-SO2R'') CleavageReagent Cleavage Reagent DeprotectedAmine Deprotected Amine (R-NHR') CleavageReagent->DeprotectedAmine ProtectedAmine_deprotect->DeprotectedAmine Cleavage

Caption: General workflow for the protection of an amine as a sulfonamide and its subsequent deprotection.

Nosyl_Deprotection_Mechanism NosylAmine Nosyl-Protected Amine (R₂N-Ns) Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer Nucleophilic Attack Thiolate Thiolate Anion (Ar-S⁻) Thiolate->Meisenheimer FreeAmine Free Amine (R₂NH) Meisenheimer->FreeAmine Elimination Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Mechanism of nosyl group deprotection via nucleophilic aromatic substitution by a thiolate anion.[9]

Stability_Comparison cluster_stability Relative Stability cluster_cleavage Cleavage Conditions Tosyl Tosyl (Ts) Mesyl Mesyl (Ms) Harsh Harsh (Strong Acid/Base, Reductants) Tosyl->Harsh Nosyl Nosyl (Ns) Mesyl->Harsh Mild Mild (Nucleophiles, Specific Reagents) Nosyl->Mild

Caption: Logical relationship comparing the relative stability and cleavage conditions of common sulfonamide protecting groups.

References

A Comparative Guide to HPLC Method Validation for N-Methylbenzenesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-Methylbenzenesulfonamide is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose. A validated HPLC method provides documented evidence that the procedure is suitable for its intended use.

This guide offers a comparative overview of a representative HPLC method for the quantification of this compound, complete with detailed experimental protocols and typical performance data. Due to the limited availability of publicly accessible, fully validated methods specifically for this compound, this guide synthesizes a robust method based on established practices for analogous sulfonamide compounds. The provided data represents typical performance characteristics that a validated method for this analyte should exhibit.

Experimental Protocol: Representative RP-HPLC Method

This section details a typical Reversed-Phase HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Diluent: Mobile Phase

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Comparative Data on Method Performance

The following table summarizes the typical validation parameters for the representative HPLC method for this compound quantification. These values are illustrative of a robust and reliable method.

Validation ParameterMethod A (Representative)Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999≥ 0.999
Range (µg/mL) 1 - 100Defines the concentration range of reliable quantification
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 1.0≤ 2.0%
- Intermediate Precision (Inter-day)< 2.0≤ 2.0%
Limit of Detection (LOD) (µg/mL) ~ 0.1Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank and placeboNo interfering peaks at the retention time of the analyte

Experimental Workflow and Validation Process

The development and validation of an HPLC method follow a logical progression to ensure the final method is reliable and fit for purpose. The following diagram illustrates the typical workflow.

HPLC_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Check (System Suitability) method_dev->pre_validation validation Method Validation pre_validation->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Approved Validated Method documentation->end

General HPLC Method Validation Workflow.

Signaling Pathways and Logical Relationships in Method Validation

The interconnectedness of validation parameters ensures a comprehensive assessment of the method's performance. The following diagram illustrates the logical relationships between key validation parameters.

Validation_Parameter_Relationships Linearity Linearity Range Range Linearity->Range defines Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ LOQ Accuracy->LOQ lower limit Precision->LOQ lower limit LOD LOD LOQ->LOD is greater than

A Spectroscopic Comparison of N-Methylbenzenesulfonamide and Its Precursors: Benzenesulfonyl Chloride and Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical and chemical research, a thorough understanding of the spectroscopic characteristics of a target molecule and its precursors is fundamental for synthesis verification, purity assessment, and quality control. This guide presents a detailed spectroscopic comparison of N-Methylbenzenesulfonamide, a key sulfonamide moiety, with its precursors, benzenesulfonyl chloride and methylamine (B109427). The comparative analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, benzenesulfonyl chloride, and methylamine, facilitating a clear and objective comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound Aromatic C-H7.8 - 7.9Multiplet
Aromatic C-H7.5 - 7.6Multiplet
N-H~4.9 (variable)Singlet (broad)
N-CH₃~2.6Singlet
Benzenesulfonyl Chloride Aromatic C-H7.9 - 8.1Multiplet
Aromatic C-H7.6 - 7.8Multiplet
Methylamine N-H~2.4 (variable)Singlet (broad)
C-H~2.4Singlet

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent used for analysis can cause variations in chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound Aromatic C (ipso)~140
Aromatic C-H~133
Aromatic C-H~129
Aromatic C-H~127
N-CH₃~29
Benzenesulfonyl Chloride Aromatic C (ipso)~144
Aromatic C-H~135
Aromatic C-H~129
Aromatic C-H~127
Methylamine CH₃~27-28

Note: The solvent used for analysis can cause variations in chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)Intensity
This compound N-H Stretch3350 - 3250Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2960 - 2850Medium
S=O Asymmetric Stretch1340 - 1310Strong
S=O Symmetric Stretch1170 - 1150Strong
Benzenesulfonyl Chloride Aromatic C-H Stretch3100 - 3000Medium-Weak
S=O Asymmetric Stretch~1380Strong
S=O Symmetric Stretch~1180Strong
S-Cl Stretch600 - 500Strong
Methylamine N-H Stretch3400 - 3250Medium (often broad)
Aliphatic C-H Stretch3000 - 2800Medium
N-H Bend1650 - 1580Medium
C-N Stretch1220 - 1020Medium

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 171156 ([M-CH₃]⁺), 92, 77 ([C₆H₅]⁺), 65
Benzenesulfonyl Chloride 176, 178 (isotope peak)141 ([M-Cl]⁺), 111, 77 ([C₆H₅]⁺), 51
Methylamine 3130 ([M-H]⁺, base peak), 29, 28, 15 ([CH₃]⁺)

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent spectroscopic analyses.

Synthesis of this compound

This compound is synthesized via the reaction of benzenesulfonyl chloride with methylamine. This nucleophilic acyl substitution reaction is a standard method for the formation of sulfonamides.

Materials:

  • Benzenesulfonyl chloride

  • Methylamine (e.g., 40% aqueous solution or as a gas)

  • A suitable base (e.g., triethylamine, aqueous sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve benzenesulfonyl chloride in the chosen solvent and cool the mixture in an ice bath.

  • Slowly add a solution of methylamine and the base to the stirred solution of benzenesulfonyl chloride. The reaction is exothermic and the temperature should be maintained at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quench the reaction by adding water.

  • If the product is in an organic solvent, separate the organic layer. Wash the organic layer with dilute hydrochloric acid to remove excess methylamine and base, followed by a wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample (this compound, benzenesulfonyl chloride, or a salt of methylamine) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation:

    • Solid Samples (this compound): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, analyze as a neat solid using an ATR (Attenuated Total Reflectance) accessory.

    • Liquid Samples (Benzenesulfonyl Chloride, Methylamine solution): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

Visualizing the Workflow and Relationships

To better illustrate the synthesis and analysis process, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification BSC Benzenesulfonyl Chloride Reaction Nucleophilic Acyl Substitution BSC->Reaction MA Methylamine MA->Reaction Crude Crude N-Methyl- benzenesulfonamide Reaction->Crude Pure Pure N-Methyl- benzenesulfonamide Crude->Pure Recrystallization

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample Sample (Precursor or Product) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Information NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity Confirmation Compound Confirmation MS->Confirmation

Caption: General workflow for spectroscopic analysis.

A Comparative Guide to N-Aryl and N-Alkyl Sulfonamides in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry and organic synthesis, integral to the structure of numerous therapeutic agents. The nature of the substituent on the sulfonamide nitrogen—whether an aryl or an alkyl group—profoundly influences the molecule's synthetic accessibility, physicochemical properties, and biological activity. This guide provides an objective comparison of N-aryl and N-alkyl sulfonamides, supported by experimental data and detailed protocols to inform synthetic strategy and drug design.

At a Glance: Key Differences

FeatureN-Aryl SulfonamidesN-Alkyl Sulfonamides
Synthetic Routes Often require metal catalysis (e.g., Pd, Cu) for C-N bond formation; newer methods utilize nitroarenes as starting materials.Typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines or N-alkylation of primary sulfonamides.
Reactivity & Stability Generally stable; the aromatic ring can be functionalized. The N-H bond is more acidic.Stability can vary with the alkyl substituent. The N-H bond is less acidic compared to N-aryl counterparts.
Physicochemical Properties Generally more lipophilic and less water-soluble. Acidity is influenced by substituents on the aryl ring.Physicochemical properties are highly dependent on the nature of the alkyl group.
Biological Activity Prominently featured in numerous FDA-approved drugs, including antibacterials, diuretics, and anticancer agents.[1][2]Also found in various biologically active compounds, with applications in anticancer and enzyme inhibition domains.[3][4]

Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl and N-alkyl sulfonamides employs distinct methodologies, each with its advantages and limitations.

Synthesis of N-Aryl Sulfonamides

The construction of the N-aryl sulfonamide linkage often involves the formation of a carbon-nitrogen bond between an aromatic ring and the sulfonamide nitrogen.

Common Synthetic Routes:

  • Palladium-Catalyzed N-Arylation: A versatile method involving the cross-coupling of aryl halides or triflates with primary sulfonamides. This approach offers broad substrate scope but often requires expensive catalysts and ligands.

  • Copper-Catalyzed N-Arylation: A more economical alternative to palladium catalysis, often utilizing aryl boronic acids as the coupling partner. These reactions can frequently be performed in greener solvents like water.

  • From Nitroarenes: Newer methods utilize readily available and stable nitroarenes as the nitrogen source, coupling them with sodium arylsulfinates in the presence of a catalyst, such as iron chloride.[5] This avoids the use of potentially genotoxic aromatic amines.

Experimental Protocol: Iron-Catalyzed Synthesis of N-Aryl Sulfonamides from Nitroarenes

This protocol is adapted from a method described for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates.[5]

Materials:

  • Nitroarene (1.0 mmol)

  • Sodium arylsulfinate (1.2 mmol)

  • FeCl₂ (0.1 mmol, 10 mol%)

  • NaHSO₃ (2.0 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add the nitroarene, sodium arylsulfinate, FeCl₂, and NaHSO₃.

  • Add DMSO to the flask and stir the mixture at 60 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl sulfonamide.

Synthesis of N-Alkyl Sulfonamides

The synthesis of N-alkyl sulfonamides typically proceeds through the formation of a nitrogen-sulfur bond or by alkylation of a pre-existing sulfonamide.

Common Synthetic Routes:

  • Reaction of Sulfonyl Chlorides with Amines: This is the most traditional and direct method, involving the condensation of an alkyl or aryl sulfonyl chloride with a primary or secondary alkylamine, usually in the presence of a base.

  • N-Alkylation of Sulfonamides: Primary sulfonamides can be N-alkylated using various alkylating agents such as alkyl halides or alcohols under basic conditions. The Mitsunobu reaction provides a mild option for the N-alkylation with alcohols.

  • Reductive Amination: Aldehyd or ketone precursors can be reacted with a primary sulfonamide under reductive conditions to yield the corresponding N-alkyl sulfonamide.

Experimental Protocol: One-Pot Synthesis of N-Alkyl Sulfonamides from Alcohols

This protocol is based on a method for the N-alkylation of sulfonamides with alcohols using N-(p-toluenesulfonyl)imidazole (TsIm).

Materials:

  • Alcohol (1.0 mmol)

  • Potassium salt of the desired sulfonamide (1.2 mmol)

  • N-(p-toluenesulfonyl)imidazole (TsIm) (1.5 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the alcohol, potassium sulfonamide salt, TsIm, and TEA in DMF.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure N-alkyl sulfonamide.

Comparative Data on Biological Activity

While a direct comparison of intrinsic potency is challenging due to differing molecular scaffolds, the following table presents representative IC₅₀ values for both N-aryl and N-alkyl sulfonamides against cancer cell lines, illustrating their therapeutic potential.

Compound ClassCompoundCell LineIC₅₀ (µM)Reference
N-Aryl Sulfonamide 4-methyl-N-phenyl-benzenesulfonamideCarbonic Anhydrase IX (Enzyme Inhibition)0.090[6]
N-Arylpropyl Sulfonamide Compound 15 (a B13 analog)PC-3 (Prostate Cancer)29.2[7]
N-Arylpropyl Sulfonamide Compound 15 (a B13 analog)HL-60 (Leukemia)20.7[7]
N-Alkyl Sulfonamide A polycyclic hydrocarbon-derived N-alkyl sulfonamideA549 (Lung Cancer)>50[3]
N-Alkyl Sulfonamide Another polycyclic hydrocarbon-derived N-alkyl sulfonamideHeLa (Cervical Cancer)12.5[3]

Visualizing Synthetic and Biological Pathways

General Synthetic Workflows

The following diagrams illustrate the generalized synthetic pathways for N-aryl and N-alkyl sulfonamides.

G cluster_aryl N-Aryl Sulfonamide Synthesis cluster_alkyl N-Alkyl Sulfonamide Synthesis ArylHalide Aryl Halide / Triflates NArylSulfonamide N-Aryl Sulfonamide ArylHalide->NArylSulfonamide Pd or Cu Catalysis + Sulfonamide Nitroarene Nitroarene Nitroarene->NArylSulfonamide Fe Catalysis + Arylsulfinate ArylBoronic Aryl Boronic Acid ArylBoronic->NArylSulfonamide Cu Catalysis + Sulfonamide Sulfonamide R-SO2NH2 Arylsulfinate ArSO2Na AlkylHalide Alkyl Halide Alcohol Alcohol Aldehyde Aldehyde / Ketone NAlkylSulfonamide N-Alkyl Sulfonamide Aldehyde->NAlkylSulfonamide Reductive Amination + Sulfonamide SulfonylChloride R-SO2Cl SulfonylChloride->NAlkylSulfonamide + Alkylamine Alkylamine R'-NH2 Sulfonamide2 R-SO2NH2 Sulfonamide2->NAlkylSulfonamide Alkylation (e.g., with Alkyl Halide or Alcohol)

Caption: Comparative synthetic routes for N-aryl and N-alkyl sulfonamides.

Hypothetical Signaling Pathway Inhibition

Sulfonamide-based drugs often act as enzyme inhibitors. The diagram below illustrates a hypothetical signaling pathway where a sulfonamide-containing drug inhibits a key kinase, a common mechanism in cancer therapy.

cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Drug Sulfonamide Inhibitor Drug->Kinase2 Inhibits

References

A Comparative Guide to Synthetic Routes for N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted benzenesulfonamides are a critical pharmacophore in a vast array of therapeutic agents, from antimicrobial to anticancer drugs. The selection of a synthetic route for these compounds can significantly impact yield, purity, scalability, and the overall efficiency of a drug discovery and development program. This guide provides an objective comparison of various synthetic strategies for the preparation of N-substituted benzenesulfonamides, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key features of the most common synthetic routes to N-substituted benzenesulfonamides, providing a high-level overview for rapid comparison.

Synthetic RouteKey FeaturesTypical YieldsSubstrate ScopeCommon Drawbacks
Classical Synthesis (Hinsberg Reaction) Reaction of benzenesulfonyl chloride with a primary or secondary amine.Variable, often moderate to high.Broad for simple amines.Harsh reagents, potential for genotoxic byproducts, limited functional group tolerance.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide/triflate with a sulfonamide.Good to excellent.Broad for N-aryl sulfonamides, tolerates a wide range of functional groups.Expensive palladium catalysts and ligands, requires inert atmosphere.
Ullmann Condensation Copper-catalyzed cross-coupling of an aryl halide with a sulfonamide.Good to excellent.Effective for N-aryl sulfonamides, often uses less expensive catalysts than palladium.Can require high temperatures, sometimes needs stoichiometric copper.
Mitsunobu Reaction N-alkylation of a sulfonamide with an alcohol using a phosphine (B1218219) and an azodicarboxylate.Good to excellent.Suitable for N-alkyl sulfonamides, proceeds with inversion of stereochemistry at the alcohol.Stoichiometric phosphine oxide byproduct can complicate purification, azodicarboxylates can be hazardous.
Reductive Amination Reaction of a sulfonamide with an aldehyde or ketone in the presence of a reducing agent.Good to excellent.Versatile for a wide range of N-alkyl and N-benzyl sulfonamides.Requires a suitable reducing agent, may not be suitable for all functional groups.

In-Depth Analysis and Experimental Data

This section provides a more detailed examination of each synthetic route, including representative experimental data to illustrate typical reaction conditions and outcomes.

Classical Synthesis: The Hinsberg Reaction

This long-standing method involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine, usually in the presence of a base to neutralize the HCl byproduct.[1][2][3][4] While effective, the preparation of the requisite sulfonyl chlorides can involve harsh reagents like chlorosulfonic acid.[5]

General Reaction Scheme: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Table 1: Representative Data for Classical Synthesis

EntryBenzenesulfonyl ChlorideAmineBaseSolventConditionsYield (%)Reference
1Benzenesulfonyl chlorideAnilinePyridineAcetoneRT, 5 h-[6]
2Benzenesulfonyl chlorideDibutylamine (B89481)1.0 M NaOHWater/THF (1:1)RT94
3Benzenesulfonyl chloride1-Octylamine1.0 M NaOHWaterRT98
4Benzenesulfonyl chlorideSerinol1 M NaOH1,4-Dioxane/WaterRT, 22 h14.5[7][8]
Buchwald-Hartwig Amination

A powerful modern method for the formation of C-N bonds, the Buchwald-Hartwig amination has been successfully applied to the synthesis of N-aryl sulfonamides.[9][10][11][12] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance.[9]

General Reaction Scheme: Ar-X + R-SO₂NHR' + Base --(Pd catalyst, Ligand)--> Ar-N(R')SO₂R

Table 2: Representative Data for Buchwald-Hartwig Amination

| Entry | Aryl Halide/Triflate | Sulfonamide | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Bromotoluene | Methanesulfonamide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 °C, 12-24 h | >95 |[13] | | 2 | 4-Chlorotoluene | Methanesulfonamide | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-Amyl alcohol | 110 °C, 18 h | 92 | | | 3 | 1-Bromo-4-(tert-butyl)benzene | N-Methylaniline | Pd(OAc)₂ / CM-phos | K₂CO₃ | t-BuOH | 100 °C | - |[14] | | 4 | Aryl Bromides | Methanesulfonamide | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 °C, 18 h | 70-98 |[15] |

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a valuable alternative to palladium-catalyzed methods for N-arylation.[16][17][18] Recent advancements have enabled these reactions to proceed under milder conditions with catalytic amounts of copper, often in the absence of expensive ligands.[3][19]

General Reaction Scheme: Ar-X + R-SO₂NHR' + Base --(Cu catalyst, Ligand (optional))--> Ar-N(R')SO₂R

Table 3: Representative Data for Ullmann Condensation

| Entry | Aryl Halide/Boronic Acid | Sulfonamide | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Iodobenzene | p-Toluenesulfonamide | CuI (10 mol%) | K₃PO₄ | DMF | 130 °C, 24 h | 91 |[3] | | 2 | Phenylboronic acid | Methanesulfonamide | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT, 18 h | 95 | | | 3 | Sodium arylsulfinates | Various sulfonamides | CuCl₂ | K₂CO₃ | DMSO | 120 °C, 12 h | up to 93 |[1][4] | | 4 | Aryl iodides | Sulfenamides | CuI | Na₂CO₃ | DMSO | 110 °C | up to 92 |[20] |

Mitsunobu Reaction

The Mitsunobu reaction provides an efficient route to N-alkyl sulfonamides from alcohols with complete inversion of stereochemistry.[13][21][22][23][24] This reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the sulfonamide.

General Reaction Scheme: R-OH + R'-SO₂NHR'' + PPh₃ + DEAD/DIAD → R-N(R'')SO₂R' + Ph₃PO + H₂N(CO₂Et)₂

Table 4: Representative Data for Mitsunobu Reaction

EntryAlcoholSulfonamideReagentsSolventConditionsYield (%)Reference
1Primary/Secondary Alcohols2-NitrobenzenesulfonamidePPh₃, DEAD/DIADTHF/Dioxane0 °C to RT-[5]
2DiolDibromo dione (B5365651) derivativePPh₃, DIADTHF-80[22]
3Diastereomer-DEAD, PPh₃--92[21]
4Hindered Secondary Alcohol4-Nitrobenzoic acid (as nucleophile)PPh₃, DEADTHF0 °C to RT86[25]
Reductive Amination

Reductive amination offers a versatile and direct approach to N-substituted sulfonamides from aldehydes or ketones.[9][10][11] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

General Reaction Scheme: R'R''C=O + H₂N-SO₂R + Reducing Agent → R'R''CH-NHSO₂R

Table 5: Representative Data for Reductive Amination

EntryCarbonyl CompoundSulfonamideReducing AgentSolventConditionsYield (%)Reference
1Various aldehydes/ketonesVarious aminesBH₃N(C₂H₅)₃-MildExcellent[9]
2Various aldehydes/ketonesPrimary/secondary aminesNaBH(OAc)₃1,2-DichloroethaneRT-[10]
3Various aldehydes/ketonesAmmonia/aminesCoCl₂/NaBH₄-80 °C, 1-10 bar H₂up to 99
4BenzylaminesAldehydesp-TsOH·H₂O, NaBH₄Solvent-freeRTGood[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Classical Synthesis of N-Dibutylbenzenesulfonamide

Materials:

Procedure:

  • In a round-bottom flask, dissolve dibutylamine (1.0 equiv) in a 1:1 mixture of THF and 1.0 M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N,N-dibutylbenzenesulfonamide.

Protocol 2: Buchwald-Hartwig Amination for N-Aryl-methanesulfonamide

Materials:

  • Aryl bromide (1.0 mmol)

  • Methanesulfonamide (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, methanesulfonamide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[13]

  • Add anhydrous toluene via syringe.[13]

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.[13]

  • Stir the reaction mixture vigorously for 12-24 hours.[13]

  • Monitor the reaction progress by TLC or GC-MS.[13]

  • Upon completion, cool the reaction mixture to room temperature.[13]

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.[13]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[13]

Protocol 3: Copper-Catalyzed Ullmann Condensation

Materials:

  • Aryl iodide (1.0 equiv)

  • Sulfonamide (1.2 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the aryl iodide, sulfonamide, CuI, and K₃PO₄.

  • Add anhydrous DMF under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 130 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-arylsulfonamide.[3]

Protocol 4: Mitsunobu Reaction for N-Alkylation of a Sulfonamide

Materials:

  • Alcohol (1.0 equiv)

  • 2-Nitrobenzenesulfonamide (1.2 equiv)

  • Triphenylphosphine (B44618) (PPh₃, 1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the alcohol, 2-nitrobenzenesulfonamide, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Add the azodicarboxylate dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[5]

  • Once the reaction is complete, remove the solvent under reduced pressure.[5]

  • Purify the residue by column chromatography on silica gel to separate the desired N-substituted sulfonamide from triphenylphosphine oxide and other byproducts.[5]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

classical_synthesis cluster_start Starting Materials cluster_process Reaction cluster_end Product sulfonyl_chloride Benzenesulfonyl Chloride reaction Base-mediated Condensation sulfonyl_chloride->reaction amine Primary/Secondary Amine amine->reaction product N-Substituted Benzenesulfonamide (B165840) reaction->product

Caption: Workflow for the Classical Synthesis of N-Substituted Benzenesulfonamides.

buchwald_hartwig_amination cluster_start Starting Materials cluster_process Reaction cluster_end Product aryl_halide Aryl Halide/Triflate reaction Pd-Catalyzed Cross-Coupling aryl_halide->reaction sulfonamide Sulfonamide sulfonamide->reaction product N-Aryl Benzenesulfonamide reaction->product

Caption: Workflow for the Buchwald-Hartwig Amination.

ullmann_condensation cluster_start Starting Materials cluster_process Reaction cluster_end Product aryl_halide Aryl Halide reaction Cu-Catalyzed Cross-Coupling aryl_halide->reaction sulfonamide Sulfonamide sulfonamide->reaction product N-Aryl Benzenesulfonamide reaction->product mitsunobu_reaction cluster_start Starting Materials cluster_process Reaction cluster_end Product alcohol Alcohol reaction PPh₃, DEAD/DIAD Mediated Coupling alcohol->reaction sulfonamide Sulfonamide sulfonamide->reaction product N-Alkyl Benzenesulfonamide reaction->product reductive_amination cluster_start Starting Materials cluster_process Reaction cluster_end Product carbonyl Aldehyde/Ketone reaction In situ Imine Formation and Reduction carbonyl->reaction sulfonamide Sulfonamide sulfonamide->reaction product N-Substituted Benzenesulfonamide reaction->product

References

Safety Operating Guide

Proper Disposal of N-Methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-Methylbenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions and Spill Management

This compound is classified as an irritant that can cause skin and serious eye irritation.[1][2][3] In the event of a spill, immediate and appropriate action is crucial.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is significant, evacuate unnecessary personnel from the immediate vicinity.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment and Absorption: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the chemical.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly by rinsing with copious amounts of water.[1] Collect the rinse water for disposal as hazardous waste.

  • Waste Disposal: The container with the spilled material and absorbent should be sealed and disposed of as hazardous chemical waste.

II. Standard Disposal Procedure for this compound

Due to its hazardous nature, this compound should not be disposed of in the regular trash or poured down the drain. It must be managed as hazardous chemical waste through a licensed disposal facility.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Place waste this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to transport or dispose of the chemical waste yourself.

  • Empty Container Disposal:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of in the regular trash, but confirm this with your local EHS guidelines.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated spill Is it a spill? start->spill spill_protocol Follow Spill Management Protocol: 1. Absorb with inert material. 2. Collect in hazardous waste container. 3. Decontaminate area. spill->spill_protocol Yes no_spill Place in a labeled Hazardous Waste Container spill->no_spill No storage Store in designated Satellite Accumulation Area spill_protocol->storage no_spill->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup disposal_complete Proper Disposal Complete ehs_pickup->disposal_complete

References

Personal protective equipment for handling N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, operational instructions, and disposal plans for the handling of N-Methylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 5183-78-8

  • Molecular Formula: C₇H₉NO₂S

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Exposure can lead to skin, eye, and respiratory system irritation.[1] Always adhere to safe industrial hygiene practices and wear the proper protective equipment.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet EN166 standards.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Lab Coat/Protective ClothingStandard laboratory coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection RespiratorRequired when dusts are generated. Use a NIOSH-approved air-purifying respirator with a particle filter.

Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[3][4]

  • Do not breathe dust, mist, or spray.[5]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Wash hands thoroughly after handling and before breaks.[2][6]

  • Do not eat, drink, or smoke in the handling area.[5][6]

Storage:

  • Keep the container tightly closed.[6]

  • Store in a dry, cool, and well-ventilated place.[1][6]

  • Store away from incompatible materials such as oxidizing agents.[1][2]

  • Avoid excessive heat and light.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][5][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists.[1][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][6]

Spill and Disposal Procedures

Accidental Release Measures: In case of a spill, follow these steps to contain and clean up the material safely.

Spill_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate non-essential personnel Ensure_Ventilation Ensure adequate ventilation Evacuate->Ensure_Ventilation Don_PPE Don appropriate PPE Ensure_Ventilation->Don_PPE Contain_Spill Contain the spill with inert material (e.g., sand, vermiculite) Don_PPE->Contain_Spill Collect_Material Carefully sweep or scoop up the spilled material Contain_Spill->Collect_Material Place_in_Container Place in a suitable, closed container for disposal Collect_Material->Place_in_Container Clean_Area Clean the spill area with soap and water Place_in_Container->Clean_Area Dispose Dispose of waste according to local, state, and federal regulations Clean_Area->Dispose Remove_PPE Remove and decontaminate or dispose of PPE Dispose->Remove_PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.